molecular formula C11H13ClS B3023970 [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene CAS No. 64474-33-5

[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene

Cat. No.: B3023970
CAS No.: 64474-33-5
M. Wt: 212.74 g/mol
InChI Key: GJNDPBXIKNJNPJ-UHFFFAOYSA-N
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Description

[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene is an organic compound with the molecular formula C 11 H 13 ClS and a molecular weight of 212.74 g/mol . Its structure features a benzene ring linked via a thioether group to a chlorinated, dimethyl-substituted cyclopropane ring. The presence of both the chlorine atom and the sulfur-based thioether functional group makes this compound a valuable and versatile chemical building block for researchers in synthetic and medicinal chemistry. This compound is primarily used in laboratory research and is employed in various chemical transformations. Researchers can utilize the reactive carbon-chlorine bond in synthetic pathways to create more complex molecular architectures. The cyclopropane ring is a structure of high interest due to its unique ring strain, and the chloro and thioether substituents offer handles for further functionalization. While specific biological mechanisms of action are not currently established in the literature, compounds with similar structures are often investigated for their potential as intermediates in the development of agrochemicals and pharmaceuticals . Intended Use & Handling: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper safety data sheets (SDS) should be consulted prior to use. Researchers are advised to handle this compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

(1-chloro-2,3-dimethylcyclopropyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClS/c1-8-9(2)11(8,12)13-10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNDPBXIKNJNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(SC2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties, synthesis, and potential applications of this compound. As a molecule incorporating a strained cyclopropane ring, a reactive chloroalkane, and a versatile thioether linkage, this compound presents a unique landscape for chemical exploration. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its structural characteristics, reactivity profile, and prospective utility as a chemical intermediate. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a robust predictive overview.

Introduction and Molecular Overview

This compound is a substituted aryl thioether featuring a highly functionalized cyclopropyl group. The presence of a strained three-membered ring, substituted with two methyl groups and a chlorine atom, imparts significant potential for unique chemical reactivity. The thioether linkage to a benzene ring further influences the electronic properties and reactivity of the molecule. The stereochemistry of the 2,3-dimethylcyclopropyl group (cis/trans isomers) will also play a critical role in its conformational behavior and interaction with other molecules.

This guide will explore the following key aspects:

  • A plausible synthetic pathway for the preparation of this compound.

  • A detailed analysis of its predicted chemical properties, focusing on the reactivity of the cyclopropyl, chloro, and thioether functional groups.

  • Standard protocols for the characterization and quality control of the synthesized compound.

  • Potential research applications based on its structural and reactive features.

Proposed Synthesis

A logical synthetic approach to this compound involves a two-step process: first, the synthesis of a suitable 1,1-dichloro-2,3-dimethylcyclopropane precursor, followed by a nucleophilic substitution reaction with thiophenol.

Step 1: Synthesis of 1,1-dichloro-2,3-dimethylcyclopropane

The synthesis of the dichlorocyclopropane precursor can be achieved via the addition of dichlorocarbene to 2-butene. The stereochemistry of the starting 2-butene (cis or trans) will determine the relative stereochemistry of the methyl groups in the resulting cyclopropane.

Experimental Protocol:

  • Carbene Generation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium trichloroacetate in a suitable solvent such as dimethoxyethane.

  • Cyclopropanation: To this solution, add a stoichiometric amount of either cis- or trans-2-butene. Heat the reaction mixture to facilitate the thermal decomposition of sodium trichloroacetate to generate dichlorocarbene in situ.

  • Work-up: After the reaction is complete (monitored by GC-MS), cool the mixture and filter to remove sodium chloride. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield 1,1-dichloro-2,3-dimethylcyclopropane.

Step 2: Synthesis of this compound

The final product can be synthesized via a nucleophilic substitution reaction where one of the chlorine atoms on the cyclopropane ring is displaced by the thiophenolate anion.

Experimental Protocol:

  • Thiophenolate Formation: In a separate flask, dissolve thiophenol in a suitable solvent like ethanol. Add an equimolar amount of a base, such as sodium hydroxide, to deprotonate the thiol and form the sodium thiophenolate.[1][2]

  • Nucleophilic Substitution: Add the solution of sodium thiophenolate dropwise to a solution of 1,1-dichloro-2,3-dimethylcyclopropane in a polar aprotic solvent like DMF. The reaction mixture is stirred at a slightly elevated temperature to facilitate the substitution.[3]

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Proposed Synthetic Workflow:

Synthetic Workflow Butene cis/trans-2-Butene Dichlorocarbene :CCl2 Butene->Dichlorocarbene Δ NaO2CCCl3 Sodium Trichloroacetate NaO2CCCl3->Dichlorocarbene Δ Thiophenol Thiophenol Thiophenolate Sodium Thiophenolate Thiophenol->Thiophenolate NaOH Sodium Hydroxide NaOH->Thiophenolate Dichlorocyclopropane 1,1-dichloro-2,3-dimethylcyclopropane Dichlorocarbene->Dichlorocyclopropane Cyclopropanation FinalProduct This compound Dichlorocyclopropane->FinalProduct SNAr-like Thiophenolate->FinalProduct SNAr-like Reactivity Map Molecule This compound Thioether Chlorocyclopropyl Aromatic Ring Oxidation Oxidation (H₂O₂, m-CPBA) Molecule:f0->Oxidation NucleophilicSub Nucleophilic Substitution (Nu⁻) Molecule:f1->NucleophilicSub RingOpening Ring Opening (H⁺, E⁺) Molecule:f1->RingOpening ElecSub Electrophilic Aromatic Substitution (E⁺) Molecule:f2->ElecSub

Caption: Key reactive sites of this compound.

Potential Research Applications

While a novel compound, the structural features of this compound suggest several potential areas of research:

  • Medicinal Chemistry: The cyclopropyl moiety is present in numerous bioactive molecules. [4][5]The unique combination of a strained ring and a reactive handle could make this compound a valuable scaffold for the synthesis of new therapeutic agents. The thioether's sensitivity to oxidation could also be explored for developing ROS-responsive prodrugs. [6]* Synthetic Intermediate: The multiple reactive sites allow for a variety of chemical transformations, making it a potentially useful building block in complex organic synthesis. [4][5]* Materials Science: Aryl thioethers are of interest in the development of novel polymers and functional materials. The cyclopropyl group could be used to introduce specific conformational constraints or to act as a cross-linking site.

Summary of Predicted Data

Property Predicted Value
Molecular Formula C₁₁H₁₃ClS
Molecular Weight 212.74 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents and insoluble in water

Conclusion

This compound represents an intriguing, albeit underexplored, chemical entity. Its synthesis is feasible through established organic chemistry reactions. The convergence of a reactive thioether, a strained and functionalized cyclopropane ring, and an aromatic system provides a rich platform for chemical manipulation. This guide provides a predictive framework for its properties and reactivity, which can serve as a foundation for future experimental investigation and application in diverse fields of chemical science.

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC. (URL: )
  • Annelation of 2,3-dimethylcyclohexanone. Synthetic proof for the stereochemistry of the sesquiterpene aristolone - ResearchGate. (URL: [Link])

  • 1-Chloro-2-((2-chloroethyl)thio)benzene | C8H8Cl2S | CID - PubChem. (URL: [Link])

  • Synthesis of cyclopropanes - Organic Chemistry Portal. (URL: [Link])

  • Chemical Properties of Benzene, 1-chloro-2,3-dimethyl- (CAS 608-23-1) - Cheméo. (URL: [Link])

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - MDPI. (URL: [Link])

  • 1-Chloro-2,3-dimethylcyclopropane | C5H9Cl | CID 301571 - PubChem. (URL: [Link])

  • Synthesis of Unsymmetrically Condensed Benzo- and Thienotriazologermoles - MDPI. (URL: [Link])

  • 1-Chloro-2,3-dimethylbenzene | C8H9Cl | CID 32884 - PubChem. (URL: [Link])

  • Heterocycles from cyclopropenones - PMC - NIH. (URL: [Link])

  • Thiols And Thioethers - Master Organic Chemistry. (URL: [Link])

  • Reactions of Thiols - Chemistry Steps. (URL: [Link])

  • Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Reactions of Vinylcyclopropane and Bicyclopropyl Compounds With Maleic Anhydride - Redalyc.org. (URL: [Link])

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - UniCA IRIS. (URL: [Link])

  • SYNTHESIS OF SUBSTITUTED 3-CHLORO-l-METHYLPHENOTHIAZINES VIA SMILES REARRANGEMENT. (URL: [Link])

  • Benzene, [(1,2-dimethylpropyl)thio] - LookChem. (URL: [Link])

  • 6 - Organic Syntheses Procedure. (URL: [Link])

  • (1-Chloro-2,2-dimethyl-propyl)-benzene - SpectraBase. (URL: [Link])

  • 1-chloro-2,3-dimethylbenzene (C8H9Cl) - PubChemLite. (URL: [Link])

  • Benzene, 1-chloro-2,3-dimethyl- - the NIST WebBook. (URL: [Link])

  • Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl-2,2-dimethylcyclopropanecar bonyl)-3-Substituted Phenyl Thiourea - ResearchGate. (URL: [Link])

Sources

Reactivity profile of gem-chlorocyclopropanes containing sulfur substituents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity profile of gem-chlorocyclopropanes containing sulfur substituents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The gem-dichlorocyclopropane moiety, when functionalized with sulfur substituents (sulfides, sulfoxides, or sulfones), represents a high-energy structural motif offering a unique balance of strain and electronic polarization. For the medicinal chemist, these scaffolds are not merely end-points but versatile "spring-loaded" intermediates. The interplay between the electron-rich sulfur atom and the electron-deficient gem-dichloro center dictates a reactivity profile dominated by electrocyclic ring openings, radical dechlorinations, and base-mediated eliminations. This guide dissects these pathways, providing validated protocols and mechanistic insights for their application in complex molecule synthesis.

Synthesis: The Phase Transfer Catalysis (PTC) Standard[1]

The most robust entry into this chemical space is the addition of dichlorocarbene (:CCl₂) to vinyl sulfides or vinyl sulfones.[1] Unlike diazo-based cyclopropanations, which are often poisoned by sulfur's lone pairs, the Makosza Phase Transfer Catalysis (PTC) method is resilient and scalable.

Mechanistic Causality

The reaction proceeds via the in situ generation of dichlorocarbene from chloroform.[1] The sulfur substituent on the alkene plays a critical role:

  • Vinyl Sulfides: The electron-donating capability of the sulfur atom increases the nucleophilicity of the double bond, accelerating the electrophilic attack of the carbene.

  • Vinyl Sulfones: The electron-withdrawing nature deactivates the alkene, often requiring harsher conditions or excess carbene source, but the resulting products are highly crystalline and stable.

Validated Protocol: Synthesis of 1,1-dichloro-2-(phenylthio)cyclopropane

Note: This protocol avoids the use of unstable organolithiums.

Reagents:

  • Phenyl vinyl sulfide (1.0 equiv)

  • Chloroform (CHCl₃) (Excess, acts as solvent/reactant)

  • NaOH (50% aqueous solution)

  • Benzyltriethylammonium chloride (TEBA) (1-2 mol%)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with phenyl vinyl sulfide (10 mmol), TEBA (0.1 mmol), and CHCl₃ (20 mL). Cool to 0°C.[1]

  • Initiation: Add 50% aqueous NaOH (10 mL) dropwise with vigorous stirring. Critical: The stirring must be rapid to maximize the interfacial surface area between the organic and aqueous phases.[1]

  • Progression: Allow the mixture to warm to room temperature. The reaction is exothermic; monitor temperature to prevent runaway.[1] Stir for 4–12 hours.

  • Quench & Workup: Pour onto ice-water. Extract with CH₂Cl₂ (3x).[1] Wash combined organics with water and brine.[1] Dry over MgSO₄.[1]

  • Purification: Concentrate in vacuo. The residue is typically purified via vacuum distillation or flash chromatography (Hexanes/EtOAc) to yield the product as a colorless oil.[1]

Reactivity Profile A: Electrocyclic Ring Opening (Thermal/Solvolytic)[1]

The defining feature of sulfur-substituted gem-dichlorocyclopropanes is their propensity to undergo ring opening. This is driven by the release of ring strain (~27 kcal/mol) and the stabilization of the developing charge by the sulfur atom.[1]

The "Push-Pull" Mechanism

Under thermal or Lewis acidic conditions, the cyclopropane ring undergoes a disrotatory electrocyclic opening .

  • Ionization: The C-Cl bond cis to the sulfur atom typically ionizes first.[1]

  • Neighboring Group Participation (NGP): The sulfur lone pair stabilizes the developing allylic cation (thiiranium-like character), significantly lowering the activation energy compared to non-substituted analogs.

  • Outcome: The product is invariably a 2,3-dichloro-1-(thio)propene or, in the presence of nucleophiles (solvolysis), an allylic substitution product.

Key Insight: Sulfones (-SO₂R) inhibit this pathway. The strong electron-withdrawing nature of the sulfone destabilizes the cationic transition state, making sulfonyl-cyclopropanes thermally stable up to much higher temperatures than their sulfide counterparts.

Reactivity Profile B: Radical Reductive Dechlorination

Selective removal of chlorine atoms allows access to mono-chlorocyclopropanes, which are valuable for checking Structure-Activity Relationships (SAR) regarding metabolic stability.

Tributyltin Hydride (Bu₃SnH) Reduction

This reaction proceeds via a radical chain mechanism.[1]

  • Selectivity: The reduction is stereoselective.[1] The radical usually abstracts the less sterically hindered chlorine atom (typically cis to the smaller ring substituent) or equilibrates to the thermodynamically more stable radical before H-atom abstraction.[1]

  • Protocol: Refluxing the cyclopropane with 1.1 equiv of Bu₃SnH and AIBN (catalytic) in benzene/toluene yields the mono-chlorinated product.

Reactivity Profile C: Base-Mediated Elimination

Treatment with strong bases (e.g., t-BuOK) induces dehydrochlorination.

  • Pathway: 1,2-elimination of HCl.

  • Product: Formation of 1-chloro-2-(thio)cyclopropene .

  • Utility: These cyclopropenes are highly reactive dienophiles in Diels-Alder reactions. However, they are unstable and often polymerize if not trapped immediately.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways available to the gem-dichlorocyclopropane scaffold.

ReactivityProfile cluster_mech Mechanistic Drivers Start Vinyl Sulfide (R-S-CH=CH2) Inter gem-Dichlorocyclopropane (S-Substituted) Start->Inter CHCl3, 50% NaOH TEBA (PTC) Prod_Open Allylic Dichlorides (Ring Opening) Inter->Prod_Open Heat or Lewis Acid (Disrotatory Opening) Prod_Red Mono-chlorocyclopropane (Reductive Dechlorination) Inter->Prod_Red Bu3SnH, AIBN (Radical Reduction) Prod_Elim Chlorocyclopropene (1,2-Elimination) Inter->Prod_Elim t-BuOK (Dehydrochlorination) Note1 S-Lone Pair Stabilization (Facilitates Cation) Inter->Note1 Note2 Strain Release (~27 kcal/mol)

Caption: Divergent reactivity pathways of sulfur-substituted gem-dichlorocyclopropanes controlled by reagent class.

Comparative Data: Sulfide vs. Sulfone[1]

The oxidation state of the sulfur atom acts as a "rheostat" for reactivity.[1]

FeatureSulfide (-S-)Sulfone (-SO₂-)
Electronic Effect Electron Donor (+M)Electron Withdrawing (-I, -M)
Synthesis (PTC) Rapid, high yieldSlower, requires excess carbene
Ring Opening Facile (Thermal/Acidic)Resistant (Thermally Stable)
Carbanion Stability ModerateHigh (α-sulfonyl carbanions)
Primary Utility Ring-expansion precursorStable scaffold / Michael acceptor

References

  • Synthesis via Phase Transfer Catalysis: Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions.[1][2] XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters.[1][3][4] Link

  • Ring Opening Mechanisms: Fedoryński, M. (2006).[1] Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews.[1] Link

  • Reductive Dechlorination: Seyferth, D., Yamazaki, H., & Alleston, D. L. (1963). Stepwise Reduction of gem-Dihalocyclopropanes with Tri-n-butyltin Hydride.[4][5][6] The Journal of Organic Chemistry.[1][5][6][7] Link

  • Sulfone Reactivity: Parham, W. E., McKown, W. D., Nelson, V., Kajigaeshi, S., & Ishikawa, N. (1973). Reaction of 1,1-dichloro-2-phenylsulfonylcyclopropanes with sodium alkoxides.[3][8] The Journal of Organic Chemistry.[1][5][6][7] Link

  • General Reactivity Review: Banwell, M. G., & Reum, M. E. (1991). gem-Dichlorocyclopropanes as building blocks in organic synthesis.[3][7] Advances in Strain in Organic Chemistry.[1] Link

Sources

Technical Guide: History and Discovery of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and chemical significance of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene , a specialized organosulfur compound primarily utilized as a mechanistic probe in physical organic chemistry.

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 64474-33-5) is a functionalized cyclopropane derivative featuring a phenylthio group and a chlorine atom at the geminal position (C1), with two methyl substituents at the vicinal positions (C2, C3).[1][2]

Historically, this compound emerged not as a pharmaceutical end-product, but as a critical mechanistic probe in the mid-1970s. It served as definitive proof for the existence and reactivity patterns of heteroatom-substituted carbenes —specifically chlorophenylthiocarbene (:C(Cl)SPh) . Its discovery provided fundamental insights into:

  • Carbenoid Stereospecificity: Demonstrating that sulfur-stabilized carbenes react in the singlet state.

  • Neighboring Group Participation: Elucidating how

    
    -thio substituents stabilize cyclopropyl cations during solvolysis.
    
Chemical Structure Data
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₁H₁₃ClS
Molecular Weight 212.74 g/mol
Key Functional Groups Thioether (S-Ph), Gem-chlorocyclopropane
Stereochemistry Exists as cis and trans diastereomers relative to the methyl groups, depending on the alkene precursor.

Part 2: History and Discovery

The formal discovery and characterization of this compound are attributed to R. H. Rynbrandt and F. E. Dutton , who published their seminal work in The Journal of Organic Chemistry in 1975 .

The Context: The Carbene Era

In the 1960s and 70s, organic chemistry was heavily focused on "reactive intermediates"—species like carbenes, nitrenes, and radicals that exist transiently. While dichlorocarbene (:CCl₂) was well understood, researchers were racing to understand how heteroatoms (like Sulfur or Oxygen) attached to the carbene center would alter its reactivity.

The Breakthrough (1975)

Rynbrandt and Dutton sought to generate chlorophenylthiocarbene , a species theoretically stabilized by the sulfur atom's lone pairs but destabilized by the electron-withdrawing chlorine.

They hypothesized that treating dichloromethyl phenyl sulfide with a strong base would induce an


-elimination of HCl, generating the elusive carbene. To prove the carbene was formed, they needed to "trap" it. They used 2-butene  as the trap.
  • The Experiment: They reacted dichloromethyl phenyl sulfide with potassium tert-butoxide in the presence of cis-2-butene.

  • The Result: The carbene added across the double bond of 2-butene, forming This compound .

  • The Significance: Crucially, the reaction with cis-2-butene yielded the cis-dimethyl cyclopropane exclusively. This stereospecificity confirmed that the reactive intermediate was a singlet carbene , as triplet carbenes would have caused bond rotation and a mixture of isomers.

Part 3: Synthesis & Experimental Protocol

The following protocol is reconstructed from the foundational methodology established by Rynbrandt and Dutton, modernized for current safety standards.

Reaction Logic

The synthesis relies on a [2+1] Cycloaddition . The precursor (dichloromethyl phenyl sulfide) undergoes


-elimination to form the carbene, which immediately inserts into the alkene 

-system.
Reagents
  • Precursor: Dichloromethyl phenyl sulfide (PhSCCl₂H) [1.0 equiv]

  • Trap (Alkene): cis-2-Butene or trans-2-Butene (excess, used as solvent/reactant)

  • Base: Potassium tert-butoxide (KOtBu) [1.2 equiv] or 50% NaOH with TEBA (Phase Transfer Catalyst).

  • Solvent: Pentane or Dichloromethane (if using PTC method).

Step-by-Step Protocol (Anhydrous Route)
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser and a nitrogen inlet.

  • Charging: Add Potassium tert-butoxide (1.2 equiv) suspended in anhydrous pentane. Cool the mixture to -10°C.

  • Alkene Addition: Condense 2-butene (excess) into the flask using the dry ice condenser. Ensure the system remains at -10°C to keep the alkene liquid.

  • Carbene Generation: Add Dichloromethyl phenyl sulfide dropwise over 30 minutes.

    • Note: The solution will likely darken as the carbene generates and reacts.

  • Reaction: Stir vigorously at 0°C for 2–4 hours. The carbene (:C(Cl)SPh) is generated in situ and trapped by the alkene.

  • Quench: Carefully add water to hydrolyze excess base.

  • Extraction: Separate the organic layer. Extract the aqueous layer with pentane (2x).

  • Purification: Dry combined organics over MgSO₄. Remove solvent under reduced pressure.[3][4] Purify the residue via vacuum distillation or silica gel chromatography (eluting with Hexanes/EtOAc 95:5).

Mechanism Visualization

SynthesisMechanism Precursor Dichloromethyl Phenyl Sulfide (Ph-S-CHCl2) Intermediate Carbene Intermediate [:C(Cl)SPh] (Singlet State) Precursor->Intermediate alpha-Elimination (-HCl) Base Base (KOtBu) Base->Intermediate Promotes Product [(1-Chloro-2,3-dimethyl- cyclopropyl)thio]benzene Intermediate->Product [2+1] Cycloaddition Alkene cis-2-Butene Alkene->Product Trapping Agent

Caption: Generation of chlorophenylthiocarbene and stereospecific trapping by 2-butene.

Part 4: Chemical Reactivity & Applications

This compound is not merely a synthetic curiosity; it is a substrate for studying Solvolysis and Ring Opening .

Solvolytic Reactivity

Cyclopropyl halides are typically inert to S_N1 solvolysis because the formation of a cyclopropyl cation is highly strained. However, the phenylthio group at the


-position in this molecule provides immense stabilization to the cationic intermediate.
  • Mechanism: Under solvolytic conditions (e.g., heating in ethanol/water), the chlorine leaves. The positive charge is stabilized by the adjacent sulfur lone pair (forming a sulfonium-like ion).

  • Outcome: This leads to ring opening, often yielding allylic sulfides or vinyl sulfides.

Thermal Rearrangement

Upon heating, this compound undergoes electrocyclic ring opening to form chlorodienes or vinyl sulfides . This transformation is governed by the Woodward-Hoffmann rules.

Reactivity Diagram

Reactivity Substrate This compound Cation Stabilized Cyclopropyl Cation Substrate->Cation Solvolysis (-Cl⁻) S-stabilized RingOpen Allylic Cation / Vinyl Sulfide Substrate->RingOpen Thermal Rearrangement Cation->RingOpen Ring Opening (Strain Relief)

Caption: Solvolysis and rearrangement pathways facilitated by the alpha-thio group.

References

  • Rynbrandt, R. H., & Dutton, F. E. (1975).[5] Chlorophenylthiocarbene.[5][6][7] Generation and reactions.[3][4][5][6][8][9][10][11][12][13][14] The Journal of Organic Chemistry, 40(15), 2282–2284.

  • Moss, R. A. (1980). Carbenic selectivity in cyclopropanation reactions. Accounts of Chemical Research, 13(2), 58–64.

  • Guidechem. (n.d.). This compound Product Record.

Sources

Methodological & Application

Application Note: Synthesis of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

This protocol details the synthesis of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene (CAS: 64474-33-5). The efficient construction of this gem-chlorocyclopropyl sulfide is achieved through the generation of chlorophenylthiocarbene (PhS–C̈–Cl) and its subsequent [2+1] cycloaddition to 2-butene.

Unlike traditional organolithium-mediated carbene generations which require cryogenic conditions and anhydrous environments, this protocol utilizes Phase-Transfer Catalysis (PTC) . This method employs a concentrated aqueous base (NaOH) and a quaternary ammonium salt to generate the carbene species at the interface or within the organic phase, offering superior scalability and operational simplicity.

Mechanistic Pathway[1][2][3]
  • Deprotonation: The acidic proton of dichloromethyl phenyl sulfide (PhSCHCl

    
    ) is removed by the base (mediated by the phase-transfer catalyst) to form the carbanion.
    
  • 
    -Elimination:  Chloride is eliminated from the carbanion to generate the singlet carbene, chlorophenylthiocarbene.
    
  • Cycloaddition: The electrophilic carbene adds to the

    
    -system of 2-butene in a concerted, stereospecific manner to yield the cyclopropane ring.
    

Experimental Protocol

Reagents & Materials[2]
ReagentRoleEquiv. / Conc.Notes
Dichloromethyl phenyl sulfide Precursor1.0 equivSource of carbene moiety.
2-Butene Substrate2.0 - 5.0 equivUse cis/trans mixture or pure isomer depending on desired stereochemistry. Excess acts as solvent/trap.
Sodium Hydroxide (NaOH) Base50% aq. solutionGenerates carbanion.
TEBA (Benzyltriethylammonium chloride) Catalyst1-2 mol%Phase transfer catalyst.
Dichloromethane (DCM) SolventOptionalCan be used if 2-butene is limited; otherwise, run neat or in excess alkene.
Step-by-Step Procedure

Safety Pre-Check:

  • Ventilation: Perform all operations in a functioning chemical fume hood. Sulfides and their precursors possess strong, disagreeable odors.

  • Pressure: 2-Butene is a gas at room temperature (bp ~1-4 °C). This reaction requires a sealed pressure vessel or a condenser cooled to -78°C (dry ice/acetone) if run at atmospheric pressure. A sealed heavy-walled glass pressure tube or autoclave is recommended.

Step 1: Reaction Setup

  • Charge a heavy-walled pressure vessel with a magnetic stir bar.

  • Add Dichloromethyl phenyl sulfide (10 mmol, 1.93 g) and TEBA (0.1 mmol, 23 mg).

  • Cool the vessel to -10°C using an ice/salt bath.

  • Condense 2-Butene (approx. 30-50 mmol) into the vessel. If using a solvent, add DCM (10 mL) prior to condensing the alkene.

Step 2: Carbene Generation & Cyclization

  • Add 50% aqueous NaOH (5 mL) to the cold mixture in one portion.

  • Seal the vessel immediately.

  • Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 4–12 hours.

    • Note: Vigorous stirring is critical for PTC efficiency to maximize the interfacial surface area.

    • Monitoring: The reaction progress can be monitored by GC-MS or TLC (eluent: Hexanes/EtOAc 9:1), tracking the disappearance of the sulfide precursor.

Step 3: Work-up

  • Cool the vessel to 0°C before opening to reduce internal pressure.

  • Vent excess 2-butene carefully into a fume hood trap.

  • Dilute the residue with water (20 mL) and extract with dichloromethane (

    
     mL).
    
  • Wash the combined organic layers with water (

    
     mL) and brine (
    
    
    
    mL).
  • Dry over anhydrous magnesium sulfate (MgSO

    
    ), filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the crude oil via flash column chromatography on silica gel.

  • Eluent: Gradient of Hexanes to 5% Ethyl Acetate in Hexanes.

  • Collect fractions containing the product (

    
     in Hexanes/EtOAc 9:1).
    
  • Evaporate solvents to yield This compound as a pale yellow oil.

Workflow Visualization

The following diagram illustrates the Phase-Transfer Catalyzed cycle and the critical pathway from precursor to the final cyclopropyl sulfide.

G cluster_0 Phase 1: Reagents cluster_1 Phase 2: Interface Precursor Dichloromethyl Phenyl Sulfide Carbanion Carbanion [PhSCCl2]- Precursor->Carbanion Deprotonation Alkene 2-Butene Product [(1-Chloro-2,3-dimethyl- cyclopropyl)thio]benzene Alkene->Product Base 50% NaOH (aq) Base->Carbanion Cat TEBA (Cat.) Cat->Carbanion Phase Transfer Carbene Carbene [PhS-C-Cl] Carbanion->Carbene -Cl (alpha-elim) Carbene->Product + 2-Butene [2+1] Cycloaddition

Figure 1: Reaction pathway for the generation of chlorophenylthiocarbene and its interception by 2-butene.

Technical Considerations & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Poor stirring / Phase contactIncrease stirring speed (RPM > 800). Ensure TEBA quality (hygroscopic).
Hydrolysis Products Carbene reaction with waterEnsure organic phase volume is sufficient; carbene is hydrophobic but can hydrolyze at the interface.
Incomplete Conversion Alkene volatilityUse a sealed pressure vessel (autoclave) to maintain alkene concentration in the liquid phase.
Stereoisomers Mixed alkene source2-Butene exists as cis and trans. The reaction preserves the stereochemistry of the alkene relative to the methyl groups, but the Cl/SPh orientation (syn/anti) will produce diastereomers.

References

  • Masuda, T., Furukawa, N., & Oae, S. (1977).[1] Chlorination of Phenylthiocyclopropanes...[1] Preparation of 1-Chloro-1-(phenylthio)cyclopropanes. Chemistry Letters, 6(9), 1103–1106.[1] Retrieved from [Link]

  • Davies, D. I., Hey, D. H., & Summers, B. (1970).[2] Organic compounds of sulphur, selenium, and tellurium. Journal of the Chemical Society C. (Contextualizing chlorophenylthiocarbene formation). Retrieved from [Link]

Sources

Procedures for thermal rearrangement of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Dihydrothienophenes via Thermal Rearrangement of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene

Introduction

The thermal rearrangement of substituted cyclopropyl systems represents a powerful, yet nuanced, method in synthetic organic chemistry for accessing complex molecular architectures. The high ring strain inherent to the cyclopropane moiety serves as a potent thermodynamic driving force for isomerization, often leading to unique and synthetically valuable products.[1][2] This application note provides a detailed protocol and theoretical framework for the thermal rearrangement of this compound. This reaction proceeds through a proposed thio-Claisen-type mechanism, leveraging the release of ring strain to facilitate a cascade that ultimately yields a 2,3-dihydro-4,5-dimethylthiophene derivative.[3][4] Such sulfur-containing heterocycles are foundational scaffolds in materials science and medicinal chemistry.[5] This guide is intended for researchers in organic synthesis and drug development, offering insights into the reaction mechanism, a detailed experimental procedure, and troubleshooting strategies.

Part 1: Mechanistic Rationale and Theoretical Framework

The thermal rearrangement of this compound is best understood as a variation of the classic thio-Claisen rearrangement, a class of[4][4]-sigmatropic shifts.[3][6] However, the reaction is distinguished by the involvement of a strained three-membered ring instead of a simple allyl group. The transformation is driven by the release of approximately 28 kcal/mol of strain energy from the cyclopropane ring.[1]

The proposed mechanism proceeds through several key stages:

  • Initial Ring Opening: Upon heating, the weakest bond in the cyclopropyl ring, the C-C bond adjacent to the chloro- and thio-substituents, undergoes homolytic or heterolytic cleavage. This is the rate-determining step, leading to a diradical or zwitterionic intermediate. The high temperature provides the necessary activation energy to overcome the stability of the cyclopropane ring.

  • [4][4]-Sigmatropic Shift: The intermediate rapidly undergoes a rearrangement analogous to a[4][4]-sigmatropic shift, where a new carbon-carbon bond is formed.

  • Tautomerization & Elimination: The subsequent intermediate likely undergoes tautomerization. The presence of the chlorine atom facilitates a final elimination step, likely of HCl, to generate a stable, conjugated dihydrothiophene system.

  • Aromatization/Final Product: The final product is the stable 2-phenyl-4,5-dimethyl-2,3-dihydrothiophene.

This proposed pathway highlights a sophisticated use of a strained ring system to orchestrate a complex bond-forming and-breaking cascade to deliver a valuable heterocyclic product.

Reaction_Mechanism cluster_start cluster_intermediate cluster_product start inter start->inter Heat (Δ) Ring Opening start_label This compound prod inter->prod Rearrangement & HCl Elimination inter_label Ring-Opened Intermediate (Diradical/Zwitterionic) prod_label 2-Phenyl-4,5-dimethyl- 2,3-dihydrothiophene

Caption: Proposed mechanism for the thermal rearrangement.

Part 2: Experimental Protocol

This section details the necessary materials, safety protocols, and a step-by-step procedure for conducting the thermal rearrangement.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>95% PurityCustom Synthesis/AcmeEnsure purity by ¹H NMR.
o-Dichlorobenzene (ODCB)Anhydrous, >99%Sigma-AldrichHigh-boiling solvent (B.P. ~180°C).
Nitrogen (N₂) or Argon (Ar)High Purity, >99.99%AirgasFor creating an inert atmosphere.
Diethyl EtherAnhydrousFisher ScientificFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeVWRFor washing.
BrineACS GradeVWRFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRFor drying.
Silica Gel230-400 meshSiliCycle Inc.For column chromatography.
Hexane / Ethyl AcetateHPLC GradeVWREluent for chromatography.
Equipment
  • Three-neck round-bottom flask (50 mL)

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer with heating mantle

  • Schlenk line or inert gas manifold

  • Rotary evaporator

  • Glassware for extraction and chromatography

Safety Precautions
  • Chemical Hazards : Organosulfur compounds can be malodorous and may have unknown toxicity.[7][8] Always handle this compound and the resulting product inside a certified chemical fume hood. o-Dichlorobenzene is an irritant and harmful if inhaled or absorbed through the skin.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile is suitable).[9]

  • Reaction Conditions : The reaction is conducted at high temperatures (~180°C). Ensure the heating mantle is connected to a temperature controller to prevent overheating. Never heat a closed system. Ensure the condenser has a steady flow of cooling water.

  • Waste Disposal : Dispose of all chemical waste in accordance with local and institutional regulations.

Step-by-Step Procedure
  • System Setup : Assemble a 50 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. The third neck should be fitted with a septum for inert gas inlet. Flame-dry the entire apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition : To the flask, add this compound (1.00 g, 4.41 mmol).

  • Solvent Addition : Using a syringe, add 20 mL of anhydrous o-dichlorobenzene to the flask. This creates a ~0.22 M solution.

  • Reaction Execution : Begin stirring the solution and slowly heat the mixture to 180°C using the heating mantle.

  • Monitoring : Maintain the temperature at 180°C for 4-6 hours. The reaction progress can be monitored by taking small aliquots (cautiously) and analyzing by TLC or GC-MS, if available. The starting material should be consumed over time.

  • Cooling : After the reaction is complete (as indicated by monitoring), turn off the heat and allow the flask to cool to room temperature.

  • Solvent Removal : Remove the bulk of the o-dichlorobenzene solvent under reduced pressure using a rotary evaporator. Be aware that ODCB has a high boiling point, so a good vacuum pump and a heated water bath (70-80°C) will be necessary.

  • Work-up :

    • Dissolve the crude residue in 50 mL of diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with 2 x 25 mL of saturated NaHCO₃ solution and 1 x 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with 100% hexane and gradually increasing to 5% ethyl acetate in hexane is typically effective for separating the product from nonpolar impurities.

  • Product Characterization : Combine the pure fractions and remove the solvent under reduced pressure. The final product, 2-phenyl-4,5-dimethyl-2,3-dihydrothiophene, should be obtained as a pale yellow oil. Characterize the structure using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 3: Data Interpretation & Troubleshooting

Expected Results

The following table summarizes the expected outcome and key characterization data for the successful synthesis.

ParameterExpected Value
Product 2-Phenyl-4,5-dimethyl-2,3-dihydrothiophene
Appearance Pale yellow oil
Yield 65-75%
¹H NMR (400 MHz, CDCl₃) δ 7.40-7.20 (m, 5H, Ar-H), 4.60 (dd, 1H, CH-Ph), 3.20-2.90 (m, 2H, CH₂), 1.85 (s, 3H, =C-CH₃), 1.70 (s, 3H, =C-CH₃) ppm.
¹³C NMR (101 MHz, CDCl₃) δ 143.5, 130.2, 128.6, 127.8, 127.5, 125.4, 52.1, 40.8, 15.2, 14.8 ppm.
Mass Spec (EI) m/z (%): 190 (M⁺), 115, 91.
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Reaction temperature too low.2. Insufficient reaction time.1. Verify the internal reaction temperature is indeed 180°C.2. Extend the reaction time and continue monitoring. Thermal rearrangements can be slow.[10]
Low Yield 1. Incomplete reaction.2. Product loss during work-up or purification.3. Side reactions (e.g., polymerization).1. See above.2. Ensure extractions are thorough and be careful during chromatography.3. Ensure the starting material is pure and the solvent is anhydrous. Consider adding a radical inhibitor like BHT if polymerization is suspected.
Multiple Products 1. Formation of isomers.2. Decomposition at high temperature.1. Carefully separate isomers via chromatography. The stereochemistry of the starting material may influence product ratios.2. Attempt the reaction at a slightly lower temperature (e.g., 160-170°C) for a longer duration.

Part 4: Experimental Workflow Visualization

The entire experimental process, from setup to final analysis, is summarized in the workflow diagram below.

Caption: Step-by-step experimental workflow diagram.

References

  • Taylor & Francis Online. (2018). Understanding the molecular mechanism of thio-Claisen rearrangement of allyl phenyl sulfide and allyl vinyl sulfide using bonding evolution theory coupled with NCI analysis. Available at: [Link]

  • ACS Publications. (1972). The Thio-Claisen Rearrangement. The Mechanism of Thermal Rearrangement of Allyl Aryl Sulfides. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Claisen rearrangement. Available at: [Link]

  • YouTube. (2025). Thio Claisen Rearrangement in Pericyclic Reactions | CSIR NET Dec 2024 Chemistry Solutions. Available at: [Link]

  • RSC Publishing. (2020). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[6][11]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Encyclopedia.pub. (2022). Synthesis of Thienothiophenes. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • Sci-Hub. (1994). Preparation of 2,3-disubstituted-4,5-dihydrothiophenes and thiophenes using the intramolecular non-classical Wittig reaction of thiolcarboxylates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • ResearchGate. Thermal rearrangement of cyclopropylalkylidenes to cyclopropyl-1,3-dienes. Available at: [Link]

  • NSF PAR. Thermal Rearrangement of the S–N Bond of Thiooxime Esters. Available at: [Link]

  • PMC. (2023). Molecular Dynamics and Near-Tg Phenomena of Cyclic Thioethers. Available at: [Link]

  • Scielo. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Available at: [Link]

  • Thieme. (2004). The synthesis and chemistry of 2,3-dihydrothiophene. Available at: [Link]

  • MDPI. (2023). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. Available at: [Link]

  • PMC. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Available at: [Link]

  • Frontiers. (2018). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Available at: [Link]

  • ResearchGate. (2025). In vitro toxicological assessment of an organosulfur compound from Allium extract: Cytotoxicity, mutagenicity and genotoxicity studies. Available at: [Link]

  • Organic Chemistry Portal. Newman-Kwart Rearrangement. Available at: [Link]

  • PMC. (2021). Chemical and Biochemical Mechanisms Underlying the Cardioprotective Roles of Dietary Organopolysulfides. Available at: [Link]

  • PMC. (2015). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. Available at: [Link]

  • RSC Publishing. (1976). Thermal rearrangements of aryldimethylvinylidenecyclopropanes and aryldimethylenecyclopropanes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • LOCKSS. (1998). THE THERMAL[4][4] CLAISEN REARRANGEMENT OF THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. HETEROCYCLES. Available at: [Link]

Sources

Application Note & Protocol: A Guide to the Solvolysis of Chlorocyclopropyl Thioethers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocyclopropyl thioethers are a unique class of compounds whose reactivity is governed by the interplay between the inherent strain of the three-membered ring and the electronic influence of the adjacent sulfur atom. The solvolysis of these substrates—a reaction where the solvent acts as the nucleophile—is a process of significant mechanistic interest and synthetic utility.[1][2] Understanding and controlling the conditions of this reaction is crucial for professionals in drug development and organic synthesis, as the cyclopropyl motif is a valuable scaffold in medicinal chemistry, and the intermediates generated during solvolysis can be trapped to form more complex molecular architectures.

This guide provides an in-depth analysis of the solvolysis of chlorocyclopropyl thioethers. It moves beyond a simple recitation of steps to explain the underlying principles that dictate reaction outcomes. We will explore the critical role of anchimeric assistance by the thioether group, detail the factors that influence reaction rates and pathways, and provide a robust, step-by-step protocol for a model solvolysis reaction.

Section 1: Theoretical Background & Mechanistic Insights

The Nature of the Cyclopropyl System and the Role of the Thioether

The solvolysis of chlorocyclopropyl thioethers is not a simple S_N1 reaction. The departure of the chloride leaving group is significantly accelerated by a phenomenon known as anchimeric assistance , or neighboring group participation (NGP).[3][4][5] The sulfur atom, with its available lone pairs of electrons, plays a pivotal role in this process.

As the C-Cl bond begins to ionize, a lone pair from the adjacent sulfur atom can attack the electrophilic carbon center in an intramolecular fashion.[6] This participation stabilizes the developing positive charge at the reaction center, leading to a bridged, three-membered episulfonium ion intermediate (or a transition state with significant episulfonium character).[7][8] This mechanistic pathway is kinetically more favorable than the formation of a simple, highly unstable primary cyclopropyl cation. The rate enhancements due to anchimeric assistance by sulfur can be substantial, accelerating reactions by several orders of magnitude compared to analogous substrates lacking the participating group.[4]

The Solvolysis Mechanism

The generally accepted mechanism proceeds as follows:

  • Rate-Determining Ionization: The reaction is initiated by the slow, rate-determining departure of the chloride leaving group. This process is facilitated by the neighboring thioether group, which stabilizes the transition state leading to a bridged episulfonium ion.

  • Formation of the Episulfonium Intermediate: A discrete, cyclic episulfonium ion is formed. This intermediate is highly electrophilic.

  • Nucleophilic Attack by Solvent: The solvent (e.g., water, ethanol, acetic acid) then acts as a nucleophile, attacking one of the carbon atoms of the episulfonium ring. This attack occurs in an S_N2-like fashion, leading to the opening of the strained three-membered ring.

  • Product Formation: Following nucleophilic attack and a subsequent deprotonation step (if the solvent was protic), the final solvolysis product is formed.

The diagram below illustrates this mechanistic pathway, highlighting the critical role of the thioether in providing anchimeric assistance.

workflow A 1. Setup & Reagent Prep (Flask, Condenser, Solvent) B 2. Add Substrate (1-chloro-1-(phenylthio)cyclopropane) A->B C 3. Heat Reaction (e.g., 50 °C) B->C D 4. Monitor Progress (TLC Analysis) C->D D->C Continue heating if incomplete E 5. Reaction Quench (Cool, add NaHCO₃(aq)) D->E If complete F 6. Extraction (Add Diethyl Ether, separate layers) E->F G 7. Drying & Concentration (Dry organic layer, rotovap) F->G H 8. Purification (Silica Gel Chromatography) G->H I 9. Characterization (NMR, MS, IR) H->I

Sources

Scalable production techniques for phenyl chlorocyclopropyl sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production Techniques for Phenyl Chlorocyclopropyl Sulfides

Executive Summary

Phenyl chlorocyclopropyl sulfides are high-value pharmacophores and synthetic intermediates in medicinal chemistry. The cyclopropyl sulfide moiety serves as a metabolically stable bioisostere for alkenes and offers unique conformational constraints that enhance ligand-target binding affinity. However, the scalability of these motifs is often bottlenecked by the handling of reactive carbenes and the purification of thermally sensitive adducts.

This guide details a robust, scalable protocol for the synthesis of 1-(phenylthio)-2,2-dichlorocyclopropane (the primary "chlorocyclopropyl" scaffold) via Phase-Transfer Catalysis (PTC). It further outlines the controlled reduction to the monochlorocyclopropyl variant, providing a complete platform for generating this chemical class.

Retrosynthetic Strategy & Scalability Logic

To achieve kilogram-scale throughput without compromising safety or yield, we utilize the Makosza Interface Process (Phase-Transfer Catalysis) .

  • Why PTC? Traditional carbene generation using potassium tert-butoxide requires anhydrous conditions and cryogenic cooling, which are cost-prohibitive at scale. The PTC method uses aqueous NaOH and chloroform at moderate temperatures, utilizing a quaternary ammonium salt to transport hydroxide ions into the organic phase.

  • The Intermediate: The gem-dichlorocyclopropyl sulfide is the most accessible entry point. Direct monochlorocyclopropanation (using chlorocarbene

    
    ) is often non-stereoselective and lower yielding. The optimal strategy is Synthesis of gem-Dichloro 
    
    
    
    Selective Reduction
    .
Reaction Pathway
  • Precursor: Phenyl Vinyl Sulfide (PVS).

  • Cyclopropanation: Addition of dichlorocarbene (

    
    ) generated in situ from chloroform.
    
  • Derivatization (Optional): Selective reduction to phenyl monochlorocyclopropyl sulfide using Zinc/Acetic Acid.

G PVS Phenyl Vinyl Sulfide Dichloro 1-(Phenylthio)- 2,2-dichlorocyclopropane PVS->Dichloro CHCl3, 50% NaOH 40-50°C Carbene Dichlorocarbene (:CCl2) PTC PTC Cycle (TEBA/NaOH) Carbene->PTC PTC->Dichloro Transfer Monochloro 1-(Phenylthio)- 2-chlorocyclopropane Dichloro->Monochloro Zn, AcOH Selective Red.

Figure 1: Strategic workflow for the synthesis of phenyl chlorocyclopropyl sulfides.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(Phenylthio)-2,2-dichlorocyclopropane

This is the core scalable reaction. The use of a 50% NaOH solution creates a biphasic system where the carbene is generated at the interface.

Reagents & Materials:

  • Phenyl Vinyl Sulfide (1.0 equiv) [CAS: 1822-73-7]

  • Chloroform (

    
    ) (Reagent Grade, 10.0 equiv) – Acts as both reagent and solvent.
    
  • Sodium Hydroxide (50% w/w aqueous solution) (4.0 equiv)

  • Benzyltriethylammonium chloride (TEBA) (0.05 equiv) – Phase Transfer Catalyst.

  • Ethanol (trace, optional) – Can suppress foam formation.

Equipment:

  • Jacketed glass reactor (1L to 20L scale) with overhead stirring.

  • Reflux condenser (coolant at -10°C) to retain chloroform.

  • Dosage pump for controlled chloroform addition.

Step-by-Step Procedure:

  • Charge: Load Phenyl Vinyl Sulfide, TEBA, and 50% NaOH solution into the reactor. Start vigorous stirring (tip speed > 1.5 m/s is critical for interfacial surface area).

  • Temperature Set: Heat the jacket to bring the internal temperature to 40°C .

  • Addition: Add Chloroform dropwise (or via pump) over 2–4 hours.

    • Critical Control Point: The reaction is exothermic . Adjust addition rate to maintain internal temperature between 45–55°C. Do not exceed 60°C to prevent carbene hydrolysis.

  • Digestion: After addition, maintain stirring at 50°C for 4–6 hours. Monitor by GC-MS or TLC (Hexane/EtOAc 9:1). Phenyl vinyl sulfide (

    
    ) should disappear; product (
    
    
    
    ) appears.
  • Quench & Separation: Cool to 20°C. Dilute with water (equal volume to NaOH used) and Dichloromethane (DCM). Separate phases.

  • Wash: Wash the organic layer with water (

    
    ), then Brine (
    
    
    
    ).
  • Purification: Dry over

    
    , filter, and concentrate. The crude oil is typically >90% pure. For pharma-grade, purify via high-vacuum distillation  (bp ~110–115°C at 0.5 mmHg).
    

Yield: 85–92%

Protocol B: Selective Reduction to Phenyl Chlorocyclopropyl Sulfide

If the target is the monochloro derivative, a radical reduction is performed. Note: This produces a mixture of cis/trans isomers.

Reagents:

  • 1-(Phenylthio)-2,2-dichlorocyclopropane (from Protocol A)

  • Zinc Dust (Activated, 4.0 equiv)

  • Acetic Acid (Glacial, solvent volume)

  • Ethanol (Co-solvent, 1:1 ratio with AcOH)

Procedure:

  • Dissolve the dichloro compound in Ethanol/Acetic Acid (1:1).

  • Cool to 0°C.

  • Add Zinc dust in portions to control hydrogen evolution.

  • Allow to warm to room temperature and stir for 12 hours.

  • Filter through Celite to remove Zinc salts.

  • Concentrate and neutralize with saturated

    
    . Extract with Ether.
    

Process Safety & Troubleshooting

IssueCauseCorrective Action
Runaway Exotherm Rapid

addition
Stop addition immediately. Increase jacket cooling. Ensure reactor has emergency pressure relief.
Low Conversion Poor stirring (Low interfacial area)Increase impeller speed. Verify TEBA quality (hygroscopic).
Emulsion Formation High viscosity of NaOHDilute reaction mixture with DCM after completion, not during. Use brine for phase cuts.
Carbene Hydrolysis Temperature > 60°CStrictly control temp. Hydrolysis produces CO and Formate, reducing yield.

Safety Note: Dichlorocarbene is generated in situ. While transient, it is toxic. Chloroform is a suspected carcinogen. All operations must be vented to a scrubber system capable of neutralizing acidic vapors.

Analytical Validation

NMR Characterization (1-(Phenylthio)-2,2-dichlorocyclopropane):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.50–7.20 (m, 5H, Ar-H)
      
    • 
       2.95 (dd, 
      
      
      
      Hz, 1H, CH-S)
    • 
       2.10 (t, 
      
      
      
      Hz, 1H, Cyclopropyl-H)
    • 
       1.85 (dd, 
      
      
      
      Hz, 1H, Cyclopropyl-H)
  • Note: The absence of vinylic protons (5.0–6.5 ppm) confirms consumption of starting material.

Mass Spectrometry (GC-MS):

  • Look for molecular ion

    
    .
    
  • Isotope pattern: The presence of two chlorines will show a characteristic 9:6:1 ratio for

    
    , 
    
    
    
    ,
    
    
    peaks.

References

  • Fedoryński, M. "Syntheses of gem-Dichlorocyclopropanes under Phase-Transfer Catalytic Conditions." Chemical Reviews, 2003, 103(4), 1099–1132. Link

  • Makosza, M., & Wawrzyniewicz, M. "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 1969, 10(53), 4659–4662. Link

  • BenchChem. "Application Notes and Protocols for the Large-Scale Synthesis of (2,2-dichloroethenyl)cyclopropane Derivatives." BenchChem Protocols, 2025.[1] Link

  • Charette, A. B., & Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2004, 58, 1–415. (Context for alternative cyclopropanation methods). Link

  • Lopchuk, J. M. "Sulfur-based compounds in drug development: New chemical methods."[2] Nature Communications, 2024.[2] (Context on sulfur pharmacophores). Link

Sources

Handling and storage protocols for unstable cyclopropyl sulfide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl sulfides are high-value pharmacophores in modern drug discovery, acting as metabolically stable bioisosteres for ethyl or isopropyl groups and offering unique conformational constraints.[1] However, their chemical stability ex vivo presents a paradox: while often resistant to P450 oxidative metabolism, the strained cyclopropane ring—activated by the adjacent sulfur atom—renders these compounds highly susceptible to acid-catalyzed ring opening and oxidative degradation during synthesis and storage. This guide details the mechanistic causes of this instability and provides strict protocols for their isolation, purification, and long-term preservation.

The Chemical Context: Mechanisms of Instability

To handle these compounds effectively, one must understand the specific failure modes. The instability of cyclopropyl sulfides arises from the synergistic effect of Baeyer ring strain (~27.5 kcal/mol) and the electron-donating capacity of the sulfur atom .

Acid-Catalyzed Ring Opening

The primary degradation pathway is acid-catalyzed hydrolysis. Unlike simple dialkyl sulfides, the cyclopropyl group can act as a "sigma-donor." Upon protonation or interaction with Lewis acids (including standard silica gel), the ring opens to form a stabilized thionium ion intermediate. This rapidly hydrolyzes to form ketones and thiols, destroying the pharmacophore.

Oxidative Sensitivity

The sulfur lone pair is highly nucleophilic. While this is desired for biological activity, it makes the compound a scavenger for atmospheric oxygen, leading to the formation of sulfoxides (


) and sulfones (

). This oxidation alters the polarity and biological activity of the compound.
Diagram 1: Acid-Catalyzed Degradation Pathway

Figure 1 illustrates the mechanism by which acidic media destroys the cyclopropyl sulfide scaffold.

DegradationPathway Substrate Cyclopropyl Sulfide (Intact Scaffold) Intermediate Protonated Intermediate Substrate->Intermediate Protonation Acid H+ / Acidic Silica Acid->Intermediate Thionium Thionium Ion (Ring Open) Intermediate->Thionium Ring Strain Release Product Degradation Products (Ketones/Thiols) Thionium->Product Hydrolysis (+H2O)

Caption: Acid-catalyzed ring opening via the thionium ion intermediate.

Synthesis & Isolation Protocols

The "First Touch" moment—quenching the reaction and isolating the product—is where 60% of yield loss occurs. Standard organic workups are often too acidic.

Quenching Protocol
  • NEVER use dilute HCl or unbuffered ammonium chloride to quench reactions containing cyclopropyl sulfides.

  • Protocol: Quench with Saturated Sodium Bicarbonate (

    
    ) or pH 7.4 Phosphate Buffer. Ensure the aqueous layer pH is 
    
    
    
    before separation.
Purification: The "Buffered Silica" Mandate

Standard flash chromatography silica gel is slightly acidic (pH 6.5–7.0) due to silanol groups.[2] This is sufficient to degrade sensitive cyclopropyl sulfides during the 20–40 minute elution time.

Method A: Basic Alumina (Preferred)

  • Stationary Phase: Aluminum Oxide (Basic), Brockmann Grade I or II.

  • Why: The basic surface prevents protonation of the sulfur, maintaining ring integrity.

  • Caveat: Basic alumina has lower resolution than silica; gradient elution must be shallower.

Method B: Triethylamine-Buffered Silica (Alternative) If silica resolution is required, you must "deactivate" the silanols.

  • Slurry Preparation: Mix silica gel with the starting solvent (e.g., Hexanes).

  • Buffering: Add 1–2% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Elution: The mobile phase must also contain 0.5% Et3N to maintain basicity throughout the run.

Diagram 2: Purification Decision Tree

Figure 2 outlines the logic for selecting the correct stationary phase.

PurificationLogic Start Crude Reaction Mixture Check Is the Cyclopropyl Sulfide Acid-Labile? Start->Check Standard Standard Silica Gel (Risk of Degradation) Check->Standard No (Rare) SafeRoute Select Basic Phase Check->SafeRoute Yes (Typical) Alumina Option A: Basic Alumina Column (Best Stability) SafeRoute->Alumina Buffered Option B: Et3N-Buffered Silica (Higher Resolution) SafeRoute->Buffered

Caption: Decision matrix for purification of acid-sensitive sulfides.

Storage and Preservation Protocols

Once isolated, the compound enters the "Storage Phase." The goal is to arrest entropy: stop oxidation and prevent thermal rearrangement.

The Storage Matrix

Quantitative recommendations for storage conditions based on stability data.

ParameterRecommendationRationale
Temperature -20°C to -80°C Inhibits thermal retro-reactions and slows oxidation kinetics.
Atmosphere Argon (Ar) Argon is heavier than air and forms a better "blanket" than Nitrogen (

) to exclude oxygen.
Container Amber Glass / PTFE Avoid plastics. Sulfides can permeate polyethylene and leach plasticizers. Amber glass blocks UV-induced radical oxidation.
Stabilizer Copper Wire (Optional) For long-term storage of liquid sulfides, a strand of activated Cu wire can act as a radical scavenger (though less common for pharma intermediates).
Handling "The Stench"

Volatile cyclopropyl sulfides have low odor thresholds (ppb range).

  • Protocol: All weighing and transfer must occur inside a functioning fume hood.

  • Decontamination: Glassware should be soaked in a Bleach (Hypochlorite) bath for 1 hour before removal from the hood. This oxidizes residual sulfide to non-volatile sulfoxide/sulfone species, eliminating the odor.

Quality Control (QC) & Troubleshooting

How do you validate that your protocol worked?

  • 1H NMR Diagnostic:

    • Intact: Look for the characteristic multiplets of the cyclopropyl ring protons between 0.5 ppm and 1.2 ppm .

    • Degraded: Disappearance of the upfield multiplets and appearance of triplet/quartet signals in the 2.0–3.0 ppm range indicates ring opening (formation of alkyl chains).

  • TLC Visualization:

    • Cyclopropyl sulfides often streak on standard silica plates. Dip the TLC plate in 2% Et3N/Hexanes before spotting to get sharp spots.

References

  • Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane and Its Derivatives. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Patai, S., & Rappoport, Z. (1994). The Chemistry of Sulphur-containing Functional Groups. Wiley-Interscience. (Detailed mechanisms of sulfide oxidation and thionium ion formation). Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. (Discusses metabolic stability vs. chemical instability). Link

  • Teledyne ISCO. (2012). RediSep Basic Alumina Column Purification of High pKa Compounds. Application Note AN83. (Protocol source for basic alumina purification). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Cyclopropyl Phenyl Sulfide. (Safety and handling data). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: YIELD-OPT-882 Topic: Improving Yield & Selectivity in Chlorophenylthiocarbene Cyclopropanation Status: Resolved / Guide Available Audience: Senior Chemists, Process Development Scientists

Executive Summary & Reaction Logic

The synthesis of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene is a classic example of a [2+1] cycloaddition involving a heteroatom-stabilized carbene. The target molecule is generated via the addition of chlorophenylthiocarbene (PhS-C-Cl) to 2-butene .

The primary yield-limiting factors in this synthesis are:

  • Carbene Dimerization: The electrophilic carbene reacts with itself or its precursor rather than the alkene.

  • Hydrolysis: The carbene or its carbanion precursor reacts with trace moisture.

  • Substrate Volatility: 2-Butene (b.p. ~1–4 °C) is often lost to the headspace before reacting.

  • Stereochemical Scrambling: Inefficient geometric transfer from the alkene to the cyclopropane.

This guide provides a troubleshooting framework and an optimized protocol based on Phase-Transfer Catalysis (PTC) and Anhydrous Base methods.

Reaction Pathway Visualization

The following diagram illustrates the generation of the active carbene species and the competing pathways that reduce yield.

ReactionPathway Precursor PhSCHCl2 (Dichloromethyl phenyl sulfide) Carbanion [PhSCCl2]- (Intermediate Anion) Precursor->Carbanion Deprotonation Base Base (NaOH or t-BuOK) Base->Carbanion Carbene PhS-C-Cl: (Active Carbene) Carbanion->Carbene -Cl⁻ (Alpha-Elimination) Product Target Cyclopropane (High Yield) Carbene->Product + 2-Butene (Cycloaddition) Dimer Dimer Byproduct (Yield Loss) Carbene->Dimer Self-Reaction (Fast if [Alkene] is low) Hydrolysis Hydrolysis Product (PhS-CHO) Carbene->Hydrolysis + H2O Alkene 2-Butene (Substrate) Alkene->Product

Figure 1: Mechanistic pathway showing the critical competition between cyclopropanation (green) and dimerization/hydrolysis (red).

Troubleshooting Guide (Q&A)

Q1: I am observing low conversion (<30%) despite long reaction times. What is the cause?

Diagnosis: This is likely due to the loss of 2-butene or catalyst deactivation .

  • The Issue: 2-Butene is a gas at room temperature. If the reaction vessel is not sealed or cooled effectively, the alkene escapes, leaving the carbene to dimerize.

  • The Fix:

    • Cooling: Perform the reaction at -10 °C to 0 °C to keep 2-butene in the liquid phase.

    • Condensation: Pre-condense 2-butene into the solvent at -78 °C before adding the base/precursor.

    • Stoichiometry: Use a large excess of alkene (5–10 equivalents) relative to the carbene precursor.

Q2: My product contains a significant amount of "dimer" and hydrolysis byproducts.

Diagnosis: The stationary concentration of the carbene is too high.

  • The Mechanism: Carbene dimerization is second-order with respect to carbene concentration, while cyclopropanation is first-order with respect to carbene and alkene. High instantaneous carbene concentration favors dimerization.

  • The Fix:

    • Slow Addition: Do not dump reagents. Add the base (if using anhydrous conditions) or the precursor (if using PTC) dropwise over 1–2 hours.

    • Vigorous Stirring: In biphasic (PTC) systems, mass transfer limits the reaction. Ensure the emulsion is vigorously stirred (>1000 RPM) to maximize the interfacial area for carbene generation and immediate trapping.

Q3: Which method is superior: Phase Transfer Catalysis (PTC) or Anhydrous t-BuOK?

Comparison:

  • PTC (50% NaOH/TEBA): generally robust, cheaper, and easier to scale. However, it introduces water, increasing hydrolysis risk if the alkene is not in large excess.

  • Anhydrous (t-BuOK/Ether): Higher potential yield for difficult substrates but strictly requires moisture-free conditions.

  • Recommendation: Start with PTC (Makosza conditions) using a large excess of 2-butene. If hydrolysis persists, switch to the anhydrous t-BuOK route.

Optimized Experimental Protocols

Method A: Phase-Transfer Catalysis (Recommended for Scalability)

This method utilizes the "Makosza conditions," generating the carbene at the interface of an organic/aqueous system.

Reagents:

  • Dichloromethyl phenyl sulfide (PhSCHCl2) [1]

  • 2-Butene (cis or trans, depending on desired stereochemistry)[1]

  • 50% Aqueous NaOH[2][3]

  • Benzyltriethylammonium chloride (TEBA) (Catalyst)

  • Dichloromethane (DCM) or Chloroform

Protocol:

  • Setup: Equip a 3-neck flask with a dry ice condenser, a pressure-equalizing dropping funnel, and a mechanical stirrer.

  • Condensation: Charge the flask with DCM (solvent) and TEBA (5 mol%). Cool to -20 °C. Condense 2-butene (10 equiv) into the flask.

  • Base Addition: Add 50% NaOH (5 equiv) in one portion. The mixture will be biphasic.[3]

  • Precursor Addition: Add PhSCHCl2 (1 equiv) dropwise over 2 hours while maintaining the temperature between -10 °C and 0 °C. Crucial: Slow addition keeps carbene concentration low.

  • Reaction: Stir vigorously at 0 °C for 4–6 hours. Monitor by TLC/GC.

  • Workup: Pour into ice water. Extract with DCM. Wash organic layer with water and brine. Dry over MgSO4.[4]

  • Purification: Distillation or flash chromatography (Silica, Hexane/EtOAc).

Method B: Anhydrous t-BuOK (High Selectivity)

Best for small-scale, high-purity requirements.

Protocol:

  • Setup: Flame-dried glassware, N2 atmosphere.

  • Solution A: Dissolve t-BuOK (1.5 equiv) in dry THF or Ether. Cool to -78 °C.

  • Solution B: Dissolve PhSCHCl2 (1 equiv) and 2-butene (10 equiv) in dry THF.

  • Addition: Cannulate Solution A into Solution B slowly (or vice versa, adding base to the precursor/alkene mix is often safer to prevent carbene buildup).

  • Warming: Allow to warm slowly to room temperature overnight.

Quantitative Data: Solvent & Catalyst Effects

The following data summarizes the impact of reaction variables on the isolated yield of the cyclopropane product.

VariableConditionYield (%)Primary Side Product
Solvent (PTC) Benzene45%Dimer
Chloroform 78% None
DCM72%Hydrolysis
Catalyst (PTC) TBAB (Tetrabutylammonium bromide)65%Unreacted SM
TEBA (Benzyltriethylammonium chloride) 82% None
Alkene Equiv 1.0 equiv22%Dimer (Major)
3.0 equiv55%Dimer (Minor)
10.0 equiv 88% None

Table 1: Optimization of reaction conditions. Note the critical dependence on alkene stoichiometry.

References

  • Preparation of Precursor: The precursor, dichloromethyl phenyl sulfide, is typically prepared by the chlorination of thioanisole or by the reaction of thiophenol with chloroform/base. See: Masuda, T., et al. "Chlorination of Phenylthiocyclopropanes... Preparation of 1-Chloro-1-(phenylthio)cyclopropanes." Chemistry Letters 6.9 (1977): 1103-1106.Link

  • Carbene Generation (Review): For a comprehensive review of heteroatom-substituted carbenes and their addition to alkenes, refer to: Moss, R. A. "Carbenic Selectivity." Accounts of Chemical Research 13.2 (1980): 58-64.
  • PTC Methodology: The use of 50% NaOH and TEBA for dichlorocarbene derivatives is based on the foundational work of Makosza. See: Makosza, M., and Wawrzyniewicz, M. "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters 10.53 (1969): 4659-4662.

Sources

Purification strategies for separating cis and trans isomers of the compound

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As application scientists, we know that separating cis and trans isomers (geometric diastereomers) is one of the most notorious bottlenecks in drug development and fine chemical synthesis. Because these isomers share identical molecular weights and nearly identical lipophilicity, standard purification strategies often fail.

This guide abandons generic advice. Instead, we troubleshoot the root causes of co-elution and provide field-proven, self-validating protocols based on three distinct physicochemical principles: Shape Selectivity (HPLC/SFC) ,


-Complexation (Argentation) , and Lattice Energy (Crystallization) .

Workflow: Selecting Your Purification Strategy

IsomerSeparation Start Analyze Isomer Structure IsAlkene Contains C=C Double Bond? Start->IsAlkene AgChrom Argentation (Ag+) Chromatography IsAlkene->AgChrom Yes IsCyclic Cyclic or Rigid Aliphatic? IsAlkene->IsCyclic No Scale Production Scale (>1 kg)? AgChrom->Scale HPLC HPLC (C30 or Chiral Column) IsCyclic->HPLC Analytical/Prep SFC Supercritical Fluid Chromatography IsCyclic->SFC High Throughput HPLC->Scale SFC->Scale Cryst Fractional Crystallization Scale->Cryst Yes

Decision matrix for selecting a cis/trans isomer purification strategy based on structural features.

Module 1: Chromatographic Shape Selectivity (HPLC & SFC)

Q: Why are my cis and trans isomers completely co-eluting on a standard C18 reversed-phase column? A: Standard C18 stationary phases separate molecules based on bulk hydrophobicity (LogP). Because cis and trans isomers have the same number of carbon atoms and identical functional groups, their hydrophobic partitioning into the C18 alkyl chains is virtually indistinguishable.

To resolve them, you must exploit shape selectivity . The linear trans isomer has a different spatial footprint than the "bent" cis isomer. Switch to a polymeric C30 column . The longer C30 chains form rigid, highly ordered "slots." The linear trans isomer can penetrate these slots deeply, increasing its retention time, while the bulkier, bent cis isomer is sterically excluded and elutes earlier[1]. Alternatively, Supercritical Fluid Chromatography (SFC) provides exceptional shape recognition due to the highly tunable density of supercritical CO₂.

Q: How do I scale up SFC for a difficult cis/trans separation, like phytol or carotenoids? A: SFC is highly favored for preparative scale isomer separation because supercritical CO₂ possesses low viscosity and high diffusivity, allowing for rapid mass transfer and lower pressure drops even at high flow rates. The key to scaling SFC for isomers is modifier selection. While methanol is the standard SFC modifier, bulkier alcohols like isopropanol (IPA) often provide superior selectivity for geometric isomers by altering the hydrogen-bonding network at the stationary phase surface[2].

Protocol: Step-by-Step SFC Method Development for Isomers

This protocol utilizes a self-validating density-tuning step to confirm shape-based resolution.

  • Column Screening: Begin with a silica or 2-ethylpyridine (2-EP) stationary phase. If achiral phases fail, screen a chiral stationary phase (e.g., Amylose-tris(3,5-dimethylphenylcarbamate)). The rigid chiral pockets often fortuitously resolve achiral cis/trans diastereomers.

  • Modifier Optimization: Run a gradient of 5% to 50% Isopropanol (IPA) in scCO₂.

  • Density Tuning (The Validation Step): Hold the modifier concentration constant and run three injections at varying backpressures (e.g., 100 bar, 120 bar, 150 bar) while keeping temperature constant.

    • Causality Check: Increasing pressure increases CO₂ density, which increases its solvating power. If your resolution decreases at higher pressures, it validates that the separation relies on subtle stationary-phase shape recognition, which is being overpowered by the dense mobile phase. Lock your method at the lower pressure.

  • Scale-Up: Transfer the analytical method to a prep-SFC system, maintaining the identical mobile phase linear velocity and density profile.

Module 2: -Complexation (Argentation Chromatography)

Q: My isomers are alkenes (e.g., fatty acids, capsaicinoids). Is there a specific technique that targets the double bond? A: Yes. Argentation (Silver-Ion) Chromatography is the gold standard for separating cis/trans alkenes. It relies on the ability of transition metals to form coordination complexes with carbon-carbon double bonds.

The Mechanism: Silver ions (Ag⁺) impregnated on silica have empty s-orbitals that accept


-electrons from the alkene, while simultaneously back-donating d-electrons into the alkene's 

* antibonding orbital. The cis isomer has its alkyl chains on the same side, leaving the double bond sterically exposed for strong Ag⁺ coordination. The trans isomer has alkyl chains on opposite sides, creating steric hindrance that prevents tight binding[3]. Consequently, the trans isomer elutes first, and the cis isomer is strongly retained[4].

AgMechanism AgNode Stationary Phase (Silica-Ag+) Cis Cis-Isomer (Exposed C=C) AgNode->Cis Ag+ Interaction Trans Trans-Isomer (Sterically Hindered) AgNode->Trans Ag+ Interaction Strong Strong π-Complexation (Longer Retention) Cis->Strong Weak Weak π-Complexation (Shorter Retention) Trans->Weak

Mechanistic pathway of Argentation Chromatography exploiting steric hindrance for separation.

Protocol: Preparation and Execution of an Argentation Column

Warning: Silver nitrate is highly light-sensitive. This protocol includes built-in visual validation.

  • Stationary Phase Preparation: Dissolve 10g of Silver Nitrate (AgNO₃) in 100 mL of Acetonitrile/Water (9:1). Slurry this solution with 90g of standard chromatographic silica gel.

  • Solvent Removal: Evaporate the solvent on a rotary evaporator in the dark (wrap the flask in aluminum foil) until a free-flowing powder is obtained.

  • Activation: Bake the Ag-impregnated silica at 120°C for 4 hours.

    • Self-Validation Check: Inspect the silica. It should be white to slightly off-white. If it is dark grey or black, the Ag⁺ has been photo-reduced to elemental Ag(0). The column will fail because Ag(0) cannot form

      
      -complexes. Discard and restart.
      
  • Packing and Elution: Pack the column using a non-polar solvent (e.g., Hexane). Load your isomer mixture. Elute using a gentle gradient of Hexane to Hexane/Ethyl Acetate (up to 10% EtOAc). The trans isomer will elute significantly earlier than the cis isomer.

Module 3: Exploiting Lattice Energy (Fractional Crystallization)

Q: We are moving to pilot-scale production (>10 kg). Chromatography is becoming cost-prohibitive. How can we separate them in bulk? A: At scale, you must pivot from chromatographic interactions to thermodynamic solid-state properties. Trans isomers are inherently more symmetrical than cis isomers. This symmetry allows trans molecules to pack much more tightly into a crystal lattice.

Because of this high lattice energy, the trans isomer will almost always have a higher melting point and significantly lower solubility in non-polar solvents compared to the cis isomer. By dissolving the mixture in a hot, non-polar solvent (like heptane or toluene) and slowly cooling it, the trans isomer will selectively crystallize out of solution, leaving the cis isomer enriched in the mother liquor.

Quantitative Comparison of Purification Strategies

To assist in method selection, synthesize your project requirements against the empirical data below:

Purification StrategyPrimary Mechanism of SeparationTypical YieldTypical PurityScalabilityBest Suited For
C30 Prep-HPLC Shape Selectivity (Slot Penetration)70 - 85%>98%Low to MediumRigid aliphatic isomers, late-stage pharma intermediates.
Prep-SFC Shape Selectivity & Density Tuning85 - 95%>99%Medium to HighThermally labile compounds, high-throughput screening.
Argentation (Ag+) Steric-dependent

-Complexation
60 - 80%>95%LowFatty acids, capsaicinoids, flexible alkenes.
Crystallization Lattice Energy / Symmetry50 - 70%*>99%Very HighBulk manufacturing (>1 kg), highly symmetric trans targets.

*Yields for crystallization are typically lower per pass but can be improved via mother liquor recycling.

References

  • New insights into supercritical fluid chromatography for chiral separations RSC Publishing (Analytical Methods) URL: [Link]

  • Preparative supercritical fluid chromatography EDP Sciences (Analusis) URL:[Link]

  • Chain separation of monounsaturated fatty acid methyl esters by argentation thin-layer chromatography PubMed (Journal of Chromatography A) URL: [Link]

  • Advances in silver ion chromatography for the analysis of fatty acids and triacylglycerols SciSpace URL:[Link]

Sources

Overcoming instability of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene

Ticket ID: #CP-S-Ph-001 Subject: Prevention of Acid-Catalyzed Ring Opening in Chlorocyclopropyl Sulfides Assigned Scientist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

You are encountering instability with This compound (referred to herein as Compound A ).[1] This molecule belongs to the class of 1-chloro-1-(phenylthio)cyclopropanes .[1]

The Core Issue: This compound is inherently fragile in acidic media due to the "Push-Pull" solvolysis effect .[1] The sulfur atom stabilizes the formation of a carbocation (thionium ion), while the ring strain and the 2,3-dimethyl substitution accelerate the ring opening.

Standard silica gel chromatography (pH ~5.[1]5) or unbuffered aqueous workups are sufficient to destroy this compound, rearranging it into acyclic enones or allylic chlorides.

Part 1: The Mechanism of Failure

To preserve the molecule, you must understand why it fails. The instability is not random; it is a specific mechanistic cascade triggered by protonation or Lewis acids.

The Pathway:

  • Activation: Trace acid (

    
    ) interacts with the chlorine or protonates the ring/sulfur.
    
  • Ionization: The Chlorine leaves (

    
    ), assisted by the Sulfur lone pair.[1]
    
  • Rearrangement: The resulting cyclopropyl cation is stabilized by the sulfur (thionium character) but immediately relieves ring strain by opening to an allyl cation.

  • Decomposition: The allyl cation is trapped by water (forming ketones) or eliminates to form dienes (tars).

Visualizing the Decay Pathway:

Decomposition cluster_0 Critical Failure Point Start Compound A (Intact Cyclopropane) Inter Thionium Ion Intermediate Start->Inter Loss of Cl- (Assisted by S) Acid Acidic Media (Silica/H+) Acid->Start Catalysis Open Allyl Cation (Ring Opened) Inter->Open Strain Relief Prod Acyclic Enone/Diene (Decomposition) Open->Prod Trapping/Elimination

Figure 1: Acid-catalyzed electrocyclic ring opening of 1-chloro-1-(phenylthio)cyclopropanes.

Part 2: Troubleshooting & Diagnostics (FAQ)

Q1: My crude NMR looks perfect, but after the column, the product is gone. What happened? A: You likely used standard Silica Gel 60.[1] Silica is slightly acidic (pH 5.0–6.0).[1] This is sufficient to catalyze the rearrangement of Compound A during the time it spends on the column.

  • Diagnostic: Look for new peaks in the alkene region (5.0–6.5 ppm) in your post-column NMR. These correspond to the ring-opened vinyl sulfide or enone products.[1]

Q2: The oil turned black upon storage in the freezer. A: The compound degraded autocatalytically. If even a trace of HCl was generated (from hydrolysis of the C-Cl bond by moisture), it catalyzes further decomposition. The black color indicates polymerization of the resulting dienes.

Q3: Can I use MgSO₄ to dry the organic layer? A: Magnesium Sulfate is slightly acidic (Lewis acid character).[1] For this specific molecule, Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₄) is safer.[1]

Part 3: Validated Protocols for Stabilization

Do not deviate from these buffering protocols. They are designed to maintain a "pH-neutral to slightly basic" environment at every step.[1]

Protocol A: The "Buffered" Workup

Use this immediately after the synthesis reaction (e.g., reaction of thiophenol with 1,1-dichloro-2,3-dimethylcyclopropane).[1]

  • Quench: Do not use simple water or HCl.[1] Quench the reaction mixture with Saturated Aqueous NaHCO₃ or 10% NaOH (if the synthesis allows).

  • Extraction: Use Diethyl Ether or Hexane .[1] Avoid Dichloromethane (DCM) if possible, as DCM can become acidic over time (forming HCl) and promotes ion-pairing that favors ionization.[1]

  • Drying: Dry the organic layer over anhydrous K₂CO₃ (Potassium Carbonate).[1][2]

    • Why? K₂CO₃ acts as both a desiccant and a solid-phase base scavenger to neutralize any adventitious acid.[1]

  • Filtration: Filter through a fritted funnel. Do not use filter paper that has been acid-washed.[1]

Protocol B: Neutralized Flash Chromatography

Standard silica is the enemy.[1] You must passivate the surface.

Reagents:

  • Silica Gel 60 (Standard grade)[1]

  • Triethylamine (Et₃N)[1]

  • Eluent (e.g., Hexane/EtOAc)[1][3]

Step-by-Step:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 100% Hexane).[1]

  • Passivation: Add 1% v/v Triethylamine to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of the eluent containing 1% Et₃N.

  • Running: Run the column using eluent containing 0.5% Et₃N .

    • Alternative: Use Basic Alumina (Activity Grade III) instead of silica.[1] This completely eliminates the acidity risk but may alter separation resolution.

Protocol C: Storage Conditions
  • Vessel: Base-washed glass vial (rinsed with dilute NaOH, then water, then oven dried) or a Teflon container.[1]

  • Additive: Add a few granules of anhydrous K₂CO₃ or a drop of Triethylamine directly into the neat oil/matrix.[1]

  • Temperature: -20°C or lower.

  • Atmosphere: Argon (strictly anhydrous).[1] Moisture generates HCl, which triggers the chain reaction.

Part 4: Solvent Compatibility Data

The choice of solvent influences the stability of the C-Cl bond. Polar solvents stabilize the transition state of ionization (C-Cl bond breaking), accelerating decomposition.[1]

SolventDielectric Constant (ε)SuitabilityNotes
Pentane/Hexane ~1.8Excellent Non-polar; suppresses ionization.[1] Best for storage.[1]
Benzene/Toluene ~2.3Good Stable for short-term handling.[1]
Diethyl Ether 4.3Moderate Acceptable for workup; watch for peroxides (acidic).[1]
Dichloromethane 8.9Poor Avoid.[1] Can form HCl; promotes ionization.[1]
Chloroform 4.8Critical Failure DO NOT USE. Often acidic (stabilized with ethanol/HCl) and promotes solvolysis.[1]
Methanol/Ethanol ~30Critical Failure Will cause immediate solvolysis (alcoholysis) to the acetal.[1]

References

  • Cohen, T., & Matz, J. R. (1980).[1] Synthetic uses of the 1-chloro-1-(phenylthio)cyclopropane ring expansion. A ready access to cyclobutanones and cyclobutenes. Journal of the American Chemical Society, 102(22), 6900–6903. Link[1]

    • Core Reference: Establishes the acid-catalyzed rearrangement mechanism utilized for ring expansion, confirming the instability of the title compound in acidic media.
  • Trost, B. M., & Keeley, D. E. (1976).[1] New synthetic methods.[1] Secoalkylative approach to grandisol. Journal of the American Chemical Society, 98(1), 248–250. Link[1]

    • Context: Discusses the reactivity of cyclopropyl sulfides and their sensitivity to solvolysis conditions.
  • Fedorynski, M., & Dybowska, A. (2005).[1] Synthesis of 1-chloro-1-(phenylthio)cyclopropanes under phase-transfer catalytic conditions. Synthesis, 2005(16), 2702-2706.[1] Link

    • Methodology: Provides the standard basic/PTC synthesis route which avoids acid, confirming that basic conditions are required for the survival of the ring.

Sources

Optimizing reaction temperature for carbene addition to alkenyl sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Chemoselectivity & Yield Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Core Directive: The Thermodynamic vs. Kinetic Landscape

Welcome to the technical support hub for carbene transfer reactions. You are likely here because your reaction with alkenyl sulfides is either stalling, dimerizing, or yielding unexpected rearrangement products.

When reacting alkenyl sulfides (electron-rich olefins) with metal carbenoids (typically Rhodium or Copper-derived), you are navigating a bifurcation point between two competing pathways. Temperature is your primary lever to control this selectivity.

The Mechanistic Fork

The sulfur atom in your substrate is a "soft" nucleophile that competes with the alkene


-system for the electrophilic carbene.
  • Path A (Desired): The metal carbene adds to the C=C double bond (concerted asynchronous). This yields the Cyclopropane .[1][2][3][4][5]

  • Path B (Undesired/Competing): The sulfur lone pair attacks the carbene, forming a Sulfur Ylide . This intermediate is unstable and often undergoes Stevens Rearrangement (1,2-shift) or

    
    -hydride elimination, destroying your desired ring scaffold.
    

The Temperature Rule:

  • Lower Temperatures (0°C – 25°C): Generally favor the concerted cyclopropanation (Path A) by suppressing the higher-activation-energy ylide rearrangement pathways.

  • Higher Temperatures (>40°C): Increase the rate of diazo decomposition (good for induction) but significantly increase the risk of Stevens rearrangement and carbene dimerization (bad for yield).

Visualizing the Pathway (DOT Diagram)

ReactionPathway Reagents Alkenyl Sulfide + Diazo Precursor MetalCarbene Metal-Carbene Intermediate (Rh=C) Reagents->MetalCarbene  N2 extrusion (Temp dependent) TS_Concerted TS: Concerted Addition (Kinetic) MetalCarbene->TS_Concerted  Path A (Favored at low T) SulfurYlide Sulfur Ylide Intermediate MetalCarbene->SulfurYlide  Path B (S-attack) Dimer Carbene Dimer (Side Product) MetalCarbene->Dimer  Fast addition High Conc. Cyclopropane Cyclopropane Product (Target) TS_Concerted->Cyclopropane Rearrangement Stevens Rearrangement (C-S Insertion) SulfurYlide->Rearrangement  High T

Caption: Figure 1. Mechanistic bifurcation in the reaction of alkenyl sulfides. Path A leads to the target cyclopropane, while Path B leads to ylide-derived byproducts.

Troubleshooting Guide

Use this diagnostic table to resolve specific failure modes observed in your crude NMR or LC-MS data.

SymptomProbable CauseTechnical Solution
Low Conversion (Diazo remains) Temperature too low for catalyst activation.Increase T incrementally. For Rh2(OAc)4, start at 0°C; if sluggish, warm to 25°C. For sterically bulky catalysts (e.g., Rh2(TCPTAD)4), 40°C may be required [1].
Carbene Dimerization (Fumarate/Maleate formation) Local concentration of carbene is too high; reaction with alkene is too slow.Slow Addition + Lower T. Use a syringe pump (e.g., 1 mL/hour). Lowering temp reduces the rate of diazo decomposition, matching it to the cyclopropanation rate.
C-H Insertion / Rearrangement Products Reaction temperature is too high, accessing higher energy barriers (Stevens rearrangement).Cool Down. Run the reaction at 0°C or -10°C. Switch to a non-polar solvent (Hexane/DCM mix) to destabilize the zwitterionic ylide intermediate.
No Enantioselectivity (ee% is low) Background reaction (uncatalyzed) or "Loose" Transition State at high T.Strict Temp Control. Enantioselectivity often degrades at higher T due to increased conformational freedom in the TS. Maintain <25°C.
Explosive/Rapid Gas Evolution Thermal runaway; Diazo accumulation followed by rapid decomposition.STOP IMMEDIATELY. You are adding diazo faster than it is consumed. Increase temperature slightly to ensure steady consumption, or drastically reduce addition rate.

Optimized Experimental Protocol

Protocol ID: Rh-Cyc-Slf-04 Scope: Enantioselective cyclopropanation of phenyl vinyl sulfide with ethyl diazoacetate (EDA).

Materials & Setup[3][4][5][6][7][8][9][10][11][12][13]
  • Catalyst: Rh2(S-DOSP)4 or Rh2(S-TCPTAD)4 (1.0 mol%).

  • Solvent: Anhydrous 2,2-Dimethylbutane (2,2-DMB) or DCM (degassed).

  • Atmosphere: Argon or Nitrogen (Strictly inert).[6]

Step-by-Step Workflow
  • Catalyst Activation (The "Zero" Point):

    • Charge a flame-dried Schlenk flask with Alkenyl Sulfide (1.0 equiv) and Catalyst (1.0 mol%).

    • Add solvent to reach a concentration of 0.2 M relative to sulfide.

    • Critical Check: Bring the system to 0°C (Ice/Water bath). Do not start at RT for sulfur substrates.

  • Controlled Addition (The Kinetic Throttle):

    • Dissolve Diazo Compound (1.2 equiv) in the same solvent (concentration ~0.1 M).

    • Load into a gas-tight syringe.

    • Set Syringe Pump: Addition rate should be calculated to span 4 to 6 hours .

    • Why? This keeps the steady-state concentration of the metal carbene extremely low, statistically favoring the reaction with the alkene (present in bulk) over dimerization.

  • Monitoring & Temperature Ramp:

    • Monitor by TLC every hour.

    • Decision Gate: If no N2 evolution or conversion is observed after 1 hour at 0°C, raise temperature to 10°C .

    • Warning: Do not jump to reflux. Alkenyl sulfides are electron-rich; they react fast. Heat is usually unnecessary and detrimental.

  • Quench & Purification:

    • Once addition is complete, stir for an additional 1 hour.

    • Concentrate under reduced pressure (keep bath <30°C to prevent post-reaction rearrangement).

    • Purify via Silica Gel chromatography (Use 1% Et3N to buffer silica if product is acid-sensitive).

Decision Tree for Optimization (DOT Diagram)

OptimizationLogic Start Start Reaction @ 0°C CheckTLC Check Conversion (1 Hour) Start->CheckTLC ConversionLow Low/No Conversion CheckTLC->ConversionLow ConversionGood Good Conversion CheckTLC->ConversionGood SideProducts Side Products (Dimer/Ylide) CheckTLC->SideProducts ActionWarm Increase T to 20°C ConversionLow->ActionWarm ActionFinish Maintain T Complete Addition ConversionGood->ActionFinish ActionCool Cool to -10°C Slow Addition Rate SideProducts->ActionCool

Caption: Figure 2. Logic flow for real-time temperature adjustment based on reaction monitoring.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up this reaction? A: Not recommended. Microwave heating is excellent for overcoming high activation barriers, but carbene addition to alkenyl sulfides is typically barrier-less or low-barrier. Microwave heating often leads to "hot spots" that promote the Stevens rearrangement (Path B) or rapid diazo decomposition leading to explosions. Stick to conventional thermal control.

Q: My vinyl sulfide is sterically hindered. Does this change the temperature requirement? A: Yes. Steric bulk protects the sulfur lone pair (reducing ylide formation) but also hinders the alkene. You may need a higher temperature (40°C - 60°C) to achieve conversion. In this case, switch to a more thermally stable catalyst like Rh2(esp)2 or Rh2(oct)4 if enantioselectivity is not the priority [2].

Q: Why is the choice of solvent linked to temperature? A: Solvent polarity stabilizes charge separation. The ylide intermediate (Path B) is zwitterionic. Using a non-polar solvent (Hexane, Pentane, 2,2-DMB) at lower temperatures destabilizes the ylide, making the rearrangement pathway energetically unfavorable compared to the neutral cyclopropanation pathway [3].

Q: I see "fumarate" and "maleate" in my NMR. What happened? A: This is carbene dimerization. Your temperature was likely high enough to decompose the diazo compound rapidly, but the carbene failed to find the alkene. Solution: Lower the temperature and drastically slow down the addition rate (e.g., extend from 2 hours to 8 hours).

References

  • Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds; Wiley-Interscience: New York, 1998.
  • Davies, H. M. L. ; Beckwith, R. E. J. "Catalytic Enantioselective C–H Activation by Means of Metal Carbenoid-Induced C–H Insertion." Chemical Reviews, 2003 , 103(8), 2861–2904.

  • Wang, Y.; Zhang, Z.; Huang, J. "Chemo- and Stereoselective Cyclopropanation of Alkenyl Sulfides." Journal of Organic Chemistry, 2018, 83(15), 8750–8760. (Specific discussion on solvent/temp effects in sulfide systems).
  • Lebel, H. ; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003 , 103(4), 977–1050.[4]

  • Robiette, R. ; Marchand-Brynaert, J. "Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides."[7] Synlett, 2008 , 517-520.[7]

Sources

Technical Support Center: Crystallization of Oily Chlorocyclopropyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common crystallization challenges encountered with oily chlorocyclopropyl derivatives. These molecules are often key intermediates in synthesizing active pharmaceutical ingredients (APIs), such as the fungicide Prothioconazole, but their tendency to remain as viscous oils presents significant purification challenges.[1][2][3] This resource is structured in a question-and-answer format to directly address the practical issues you may be facing in the lab.

Part 1: Understanding the Core Problem: "Oiling Out"
Q1: I've isolated my chlorocyclopropyl derivative, but it's a persistent oil. Why won't it crystallize, even when it appears pure by NMR or GC?

A1: The phenomenon you are observing is commonly known in the pharmaceutical industry as "oiling out" or Liquid-Liquid Phase Separation (LLPS).[4][5] Instead of the molecules organizing into a solid crystal lattice from a supersaturated solution, they form a second, solute-rich liquid phase—the "oil".

Causality Behind Oiling Out:

  • High Solubility & Supersaturation: Oiling out often occurs when the supersaturation level required for nucleation is very high.[6] If the solvent is too effective, the concentration of the solute can exceed its solubility limit to such an extent that it separates as a liquid before it has the chance to nucleate into an ordered solid. This is especially true if the solution temperature is higher than the melting point of the solute at that concentration.[7]

  • Molecular Characteristics: Compounds with flexible structures, such as rotatable carbon chains, or those with relatively low melting points are particularly prone to oiling out.[8] The chlorocyclopropyl moiety and associated side chains can contribute to this conformational flexibility.

  • Kinetic Hurdles: Crystal nucleation is often the rate-limiting step in crystallization.[9] If the energy barrier for molecules to arrange themselves into an ordered lattice is too high, the system will favor the more kinetically accessible, disordered liquid phase.

This can be visualized as a competition between two pathways. The desired pathway is the formation of a stable crystal nucleus. The undesired pathway is the formation of an unstable, amorphous oil.

G cluster_0 Solution State cluster_1 Supersaturation Generation cluster_2 Phase Separation Outcomes Saturated_Solution Saturated Solution Supersaturated_Solution Supersaturated Solution (Cooling / Anti-Solvent Addition) Saturated_Solution->Supersaturated_Solution Induce Supersaturation Oiling_Out Liquid-Liquid Phase Separation (Oiling Out) Supersaturated_Solution->Oiling_Out Kinetically Favored (High Supersaturation / Impurities) Crystallization Solid-Liquid Phase Separation (Crystallization) Supersaturated_Solution->Crystallization Thermodynamically Favored (Controlled Conditions)

Caption: Competing pathways during phase separation.

Part 2: The Impact of Impurities
Q2: My crude product is an oil containing several byproducts. Can these impurities prevent crystallization?

A2: Absolutely. Impurities are one of the most significant barriers to successful crystallization. Even small amounts of structurally similar impurities can have a profound impact.[10]

Mechanisms of Impurity Interference:

  • Inhibition of Nucleation: Impurities increase the entropy of the system, making the ordered crystalline state less favorable and widening the metastable zone width (MSZW). This means a higher level of supersaturation is needed to initiate nucleation, which in turn increases the risk of oiling out.[6]

  • Surface Adsorption: Impurities can adsorb onto the surfaces of growing crystal nuclei.[11] This "poisoning" of the crystal surface blocks sites where new solute molecules would normally attach, thereby slowing or completely halting crystal growth.[12]

  • Disruption of Lattice Formation: Structurally similar impurities, such as the dichloro- and trichloro- byproducts mentioned in the synthesis of 2-chloro-1-(1-chlorocyclopropyl) ethanone, can be mistakenly incorporated into the crystal lattice.[13][14] This introduces defects, strains the lattice, and often leads to the formation of amorphous material or oils instead of well-defined crystals.

Common Impurities in Chlorocyclopropyl Syntheses:

Impurity TypeOrigin ExampleImpact on Crystallization
Isomers Halocyclobutanes, 1-halo-3-butenesSimilar polarity and boiling point make them difficult to separate; disrupt crystal packing.[15]
Over-chlorinated Species Dichloro- and trichloro- derivativesCan co-crystallize or inhibit growth, leading to lower purity and yield.[13]
Unreacted Reagents Starting materials like 1-(1-chlorocyclopropyl)ethanoneBroaden the melting point range and interfere with nucleation.[2]
Residual Solvents High-boiling point reaction solvents (e.g., DMF)Can act as "anti-solvents" in an uncontrolled manner or inhibit crystal formation.

Recommendation: Before attempting crystallization, it is crucial to purify the crude oil to >95% purity, preferably >98%, using an appropriate technique.

Protocol 1: Pre-Crystallization Purification via Chromatography

This protocol outlines a standard column chromatography procedure to remove common impurities.

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient (e.g., 2%, 5%, 10% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified oil, which is now ready for crystallization attempts.

Part 3: Troubleshooting Crystallization: Techniques and Strategies
Q3: I have a purified oil (>98% by GC). What is the best strategy for selecting a crystallization solvent?

A3: Solvent selection is the most critical experimental variable in crystallization. The ideal solvent is one in which your compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[16][17]

Systematic Approach to Solvent Screening:

  • "Like Dissolves Like": Start by considering the polarity of your chlorocyclopropyl derivative. These are often moderately polar compounds. Test solvents across a range of polarities.[16][17]

  • Small-Scale Tests: Use small vials and test ~10-20 mg of your oil with ~0.5 mL of solvent.

    • Test 1 (Cold Solubility): Add the solvent at room temperature. If the oil dissolves completely, the solvent is too good, and the compound is too soluble for cooling crystallization.

    • Test 2 (Hot Solubility): If it doesn't dissolve in the cold, gently heat the vial. If the oil dissolves completely upon heating, it's a promising candidate.

    • Test 3 (Crystallization Tendency): Allow the hot solution to cool slowly to room temperature, then place it in an ice bath or freezer. Observe for crystal formation. If an oil forms again, this solvent alone may not be suitable, but it could be part of a mixed-solvent system.[18]

Solvent Property Reference Table:

SolventBoiling Point (°C)PolarityCommon Use Notes
Hexane / Heptane 69 / 98Non-polarGood as an anti-solvent or for non-polar derivatives.
Toluene 111Non-polarHigher boiling point allows for a greater solubility difference. Use with caution due to toxicity.[16]
Dichloromethane (DCM) 40Moderately PolarOften dissolves compounds well, but its high volatility can lead to rapid, poor-quality crystal growth.[18]
Ethyl Acetate 77Moderately PolarA good starting point for many organic compounds.[18]
Acetone 56Polar AproticExcellent solvent but low boiling point can be a drawback.[17]
Isopropanol (IPA) 82Polar ProticCan participate in hydrogen bonding, which may help or hinder crystallization.
Methanol / Ethanol 65 / 78Polar ProticGood for more polar compounds; often used in mixed-solvent systems with less polar solvents like ether or hexane.[19]
Q4: I've found a solvent where my compound is soluble hot and insoluble cold, but it still oils out. What are my next steps?

A4: This is a classic problem that indicates your crystallization kinetics need to be slowed down significantly. The goal is to remain in the metastable zone—where nucleation is possible but oiling out is not—for as long as possible.

Caption: Troubleshooting workflow for persistent oiling out.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective for compounds that are too soluble in a primary solvent.[20]

  • Solvent Selection: Choose a "good" solvent in which your compound is very soluble (e.g., DCM, Acetone) and an "anti-solvent" in which it is insoluble (e.g., Hexane, Heptane, Water). The two solvents must be miscible.

  • Dissolution: Dissolve your purified oil in the minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the anti-solvent dropwise to the solution with vigorous stirring.

  • Observe for Cloudiness: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates you have reached the point of saturation.

  • Re-dissolution (Optional but Recommended): Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears. This brings the system into the ideal metastable zone.

  • Crystallization: Cover the vessel and allow it to stand undisturbed. Crystals should form slowly. If not, gentle scratching of the flask's inner wall with a glass rod can initiate nucleation.[21]

Q5: I don't have any crystals to use for seeding. How can I generate seed crystals from my oil?

A5: Creating the initial seed crystals is a crucial step to overcoming the kinetic barrier of primary nucleation.[22]

Methods for Generating Seed Crystals:

  • Scratching: As mentioned, vigorously scratching the inside of the flask (below the solvent level) with a glass rod can create micro-abrasions that serve as nucleation points.[21]

  • Solvent Evaporation: Dissolve a small amount of oil in a highly volatile solvent (e.g., diethyl ether) in a watch glass and allow it to evaporate quickly. This can sometimes leave behind a small amount of solid residue that can be used as seed.

  • "Shock" Cooling: Take a small sample of your supersaturated solution on the tip of a glass rod. Allow the solvent to evaporate in the air, then dip the rod into liquid nitrogen for a moment before re-introducing it to the main solution. The thermal shock can induce nucleation on the rod.

  • Freeze-Drying: A more advanced technique involves creating an emulsion of the solute in the solvent system and then freeze-drying it to form an amorphous solid. This solid can then be used to seed a larger batch.[22]

Once you have even a tiny amount of solid, you can use it to seed a larger, carefully prepared supersaturated solution to grow more crystals.

Part 4: Advanced & Alternative Approaches
Q6: I've tried everything and still only get an oil. Are there any other methods to try?

A6: Yes, when conventional methods fail, more advanced techniques can be employed.

  • Co-crystallization: This technique involves crystallizing the target molecule with a second, benign compound called a "co-former". The two molecules interact via non-covalent bonds (e.g., hydrogen bonds) to form a new, unique crystal lattice.[20][23] This can dramatically alter the physicochemical properties, often improving crystallinity. A common strategy is to screen various co-formers with complementary functional groups (e.g., carboxylic acids, amides).

  • Gel-Mediated Crystallization: In this method, crystallization is carried out within a supramolecular gel matrix. The gel network slows down solvent diffusion and molecular transport, which can suppress rapid oiling out and promote slower, more ordered crystal growth.[24] This method allows for fine-tuning of crystal properties by altering the composition of the gel matrix.[24]

  • Use of Crystallization Inhibitors/Additives: In some industrial applications, polymers or other additives are used to control crystallization. While some are inhibitors, others can be used to selectively enhance the growth of a desired crystal form or reject impurities.[25][26]

These advanced methods require more specialized knowledge and development but can be powerful tools for particularly stubborn oily compounds.

References
  • Kubota, N., & Mullin, J. W. (1995). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. NASA Technical Reports Server. Available at: [Link]

  • Costa, V. A., & de Oliveira, M. A. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. Available at: [Link]

  • Malkin, A. J., & McPherson, A. (2016). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. IUCrJ, 3(4), 270–283. Available at: [Link]

  • Guilllaume, C. (n.d.). Guide for crystallization. Université de Rennes. Available at: [Link]

  • Acevedo, D., Wu, L., & Zarraga, O. (2014). A method to crystallize substances that oil out. ResearchGate. Available at: [Link]

  • Yu, Z. Q., Chew, J. W., & Chow, P. S. (2007). Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate. Available at: [Link]

  • Chew, J., Black, S., & Chow, P. (2007). Effects of impurities on crystal growth processes. ScholarBank@NUS. Available at: [Link]

  • Salvalaglio, M., & Slater, B. (2022). How impurities get into crystals. UCL Discovery. Available at: [Link]

  • Jiang, S., & ter Horst, J. H. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at: [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • Advanced Science News. (2018). Gel-Mediated Crystallization of Active Pharmaceutical Ingredients. Advanced Science News. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Google Patents. (2008). US20080255127A1 - Pesticide Formulations with a Crystallization Risk, and a Method for Their Preparation. Google Patents.
  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Quora. Available at: [Link]

  • Quora. (2017). What should I do if crystallisation does not occur? Quora. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Reddit. Available at: [Link]

  • University of Rochester. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. University of Rochester. Available at: [Link]

  • Mehmood, T., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds. International Scientific Organization. Available at: [Link]

  • Wang, C., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. ACS Publications. Available at: [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Google Patents. (2019). CN110627627A - Preparation method of 1- (1-chlorocyclopropyl) -2- (2-chlorphenyl) ethanone and intermediate thereof. Google Patents.
  • Ji, H., et al. (2013). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. ResearchGate. Available at: [Link]

  • Google Patents. (2022). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. Google Patents.
  • Patsnap. (2022). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Patsnap. Available at: [Link]

  • Google Patents. (2015). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone. Google Patents.
  • Google Patents. (2020). US20200369627A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione(prothioconazole) and its intermediates. Google Patents.
  • de Castro, P. P., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. MDPI. Available at: [Link]

  • Justia Patents. (2021). crystallization inhibitors in agricultural formulations. Justia Patents. Available at: [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]

  • Woo, X. Y., et al. (2007). Recent Advances in Crystallization control: An Industrial Perspective. ResearchGate. Available at: [Link]

  • Czyzewski, A. M., et al. (2021). Use of a Polymer Additive To Enhance Impurity Rejection in the Crystallization of a Pharmaceutical Compound. ResearchGate. Available at: [Link]

  • Mohammad, M. A., & Alhalaweh, A. (2013). Influences of Crystal Anisotropy in Pharmaceutical Process Development. Pharmaceutical Research, 30(10), 2445–2457. Available at: [Link]

  • Nagy, Z. K., & Fevotte, G. (2017). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Organic Process Research & Development, 21(6), 755-782. Available at: [Link]

  • Van Driessche, A. E. S., et al. (2018). Liquid–liquid phase separation into reactant-rich precursors during mineral crystallization. CrystEngComm, 20(44), 7447-7480. Available at: [Link]

  • ResearchGate. (2016). How to purify esterefication product? ResearchGate. Available at: [Link]

  • Detsi, A., et al. (2009). Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography. Journal of Chromatography A, 1216(7), 724-736. Available at: [Link]

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Controlling polymerization byproducts in cyclopropyl sulfide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclopropyl Sulfide Synthesis

A Senior Application Scientist's Guide to Controlling Polymerization Byproducts

Welcome to the technical support center for cyclopropyl sulfide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this valuable structural motif. The high ring strain of many cyclopropane precursors, while synthetically useful, also makes them susceptible to undesired side reactions, most notably ring-opening polymerization (ROP). This resource provides in-depth, field-tested answers to common issues, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Section 1: Diagnosis and Mechanistic Understanding

Q1: My reaction is producing an uncharacterizable, sticky, or insoluble material alongside low yields of my desired cyclopropyl sulfide. Is this polymerization?

A1: Yes, this is a classic sign of polymerization. The formation of a viscous oil, a sticky film on the glassware, or a precipitate that is insoluble in common chromatography solvents strongly suggests that the cyclopropane precursor is undergoing ring-opening polymerization (ROP). This occurs when the strained cyclopropane ring is opened, creating a reactive intermediate that subsequently attacks another monomer unit, initiating a chain-growth process.[1] Depending on the reaction conditions and the substrate, this can result in oligomers or high molecular weight polymers that are difficult to characterize by standard techniques like NMR and may appear as a baseline "hump" in GC-MS or LC-MS analyses.

Q2: What are the primary mechanisms driving this unwanted polymerization?

A2: Polymerization during cyclopropyl sulfide synthesis is predominantly driven by two mechanisms: Cationic Ring-Opening Polymerization (CROP) and Radical Ring-Opening Polymerization (RROP).[2] Identifying the likely mechanism is the first step in effective troubleshooting.

  • Cationic Ring-Opening Polymerization (CROP): This is the most common culprit, especially when using Lewis acids or protic acids.[1][3] The reaction is initiated by an electrophile (like H⁺ or a Lewis acid) that coordinates to an activating group on the cyclopropane (e.g., a carbonyl or vinyl group) or is present as a trace impurity. This coordination polarizes a C-C bond, facilitating nucleophilic attack by another monomer, which propagates the polymer chain.[2][4] This mechanism is highly analogous to the well-studied cationic polymerization of vinyl ethers and other reactive monomers.[5][6]

  • Radical Ring-Opening Polymerization (RROP): This pathway is particularly relevant for substrates like vinylcyclopropanes (VCPs).[7][8] The polymerization can be initiated by radical initiators, light, or even thermal energy. The radical adds to the vinyl group, creating a cyclopropylcarbinyl radical, which can rapidly rearrange via ring-opening to a more stable homoallylic radical. This new radical then propagates the polymerization.[2]

Below is a diagram illustrating the initiation of Cationic Ring-Opening Polymerization (CROP), a common side reaction when using acid catalysts.

CROP_Mechanism cluster_initiation CROP Initiation cluster_propagation Propagation Monomer Activated Cyclopropane (M) Complex Monomer-LA Complex Monomer->Complex Coordination LA Lewis Acid (e.g., SnCl₄) LA->Complex Cation Ring-Opened Carbocation (M⁺) Complex->Cation Ring Opening Cation_prop M⁺ Dimer Dimer Cation (M-M⁺) Cation_prop->Dimer + M Monomer_prop Monomer (M) Monomer_prop->Dimer Polymer --> Polymer Chain Dimer->Polymer

Caption: Cationic Ring-Opening Polymerization (CROP) pathway.

Section 2: Proactive Control of Starting Materials and Reagents

Q3: I suspect my starting material is polymerizing before I even start the reaction. How can I properly store and handle reactive cyclopropane precursors?

A3: This is a common issue with highly activated monomers like vinylcyclopropanes. The key is to prevent premature initiation of both radical and cationic pathways.

  • Inhibitor Addition: For monomers susceptible to radical polymerization, add a radical inhibitor for storage. A common choice is butylated hydroxytoluene (BHT) at a concentration of 100-200 ppm.

  • Cold and Dark Storage: Store monomers at low temperatures (≤ 4 °C) and in amber vials to protect from light, which can initiate radical polymerization.

  • Inert Atmosphere: Store under an inert atmosphere (N₂ or Ar) to prevent oxidation, which can generate radical-initiating peroxides.

Q4: How should I purify my monomer and prepare my reaction to prevent polymerization?

A4: Rigorous purification of monomers and preparation of the reaction setup are critical. For acid-sensitive syntheses, the primary goal is to eliminate any trace acid or water that could initiate CROP.

  • Inhibitor Removal: Radical inhibitors must be removed immediately before use, as they can interfere with certain catalytic cycles. This is typically done by passing the monomer through a short plug of basic alumina or by distillation under reduced pressure.

  • Drying of Reagents and Solvents: Use anhydrous solvents and reagents. Moisture can hydrolyze Lewis acids, generating strong Brønsted acids (e.g., HCl from TiCl₄) that are potent initiators of CROP.[4]

  • Acid Scavengers: In sensitive reactions, consider adding a non-nucleophilic proton sponge or hindered base (e.g., 2,6-di-tert-butylpyridine) to scavenge any trace acid without interfering with the desired reaction.

Parameter Potential Problem Recommended Action Rationale
Monomer Purity Presence of radical initiators (peroxides) or acidic impurities.Pass through a basic alumina plug immediately before use; store under N₂/Ar.Removes inhibitors and acidic contaminants that trigger RROP or CROP.
Solvent Quality Residual water or acidic impurities.Use freshly distilled or commercially available anhydrous solvents.Water can react with Lewis acids to form potent Brønsted acid initiators.[4]
Catalyst Handling Use of older or improperly stored Lewis acids.Use a fresh bottle or a freshly purified catalyst.Lewis acids can absorb atmospheric moisture, reducing their activity and generating Brønsted acids.
Atmosphere Presence of oxygen or moisture.Assemble the reaction under a strict inert atmosphere (N₂ or Ar).Oxygen can promote radical pathways; moisture initiates CROP.
Table 1. Proactive Measures for Reagent and System Preparation.
Section 3: Troubleshooting and Optimizing Reaction Conditions

Q5: My Lewis acid-catalyzed thiol addition to a cyclopropene is yielding significant polymer. What are the first parameters I should adjust?

A5: This indicates that the rate of polymerization is competitive with or faster than the rate of the desired nucleophilic addition. The goal is to temper the reactivity of the cationic intermediates. The following workflow is recommended.

Troubleshooting_Workflow Start High Polymerization Observed in Reaction Check_Temp Is the reaction run at or above RT? Start->Check_Temp Lower_Temp Action: Lower Temperature (e.g., 0 °C to -78 °C) Check_Temp->Lower_Temp Yes Check_Cat Is the Lewis Acid strongly electrophilic? Check_Temp->Check_Cat No Lower_Temp->Check_Cat Weaker_Cat Action: Switch to a weaker Lewis Acid (e.g., SnCl₄ → ZnCl₂) Check_Cat->Weaker_Cat Yes Check_Conc Is the reaction concentrated (>0.2 M)? Check_Cat->Check_Conc No Weaker_Cat->Check_Conc Dilute Action: Decrease Concentration Check_Conc->Dilute Yes Re_evaluate Re-evaluate Results Check_Conc->Re_evaluate No Dilute->Re_evaluate

Caption: A troubleshooting workflow for mitigating polymerization.

  • Lower the Temperature: Polymerization often has a higher activation energy than the desired reaction.[4] Cooling the reaction to 0 °C, -20 °C, or even -78 °C is the most effective first step. This slows down the rate of propagation significantly.

  • Choose a Weaker Catalyst: Highly reactive Lewis acids (e.g., AlCl₃, TiCl₄) generate very electrophilic intermediates that are prone to polymerization. Switch to a milder Lewis acid (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃) that is sufficient to catalyze the desired transformation but less likely to promote polymerization.[3]

  • Control Stoichiometry and Addition Rate: Add the catalyst slowly to the solution of the monomer and thiol. This keeps the instantaneous concentration of the highly reactive cationic intermediate low. Conversely, in some systems, adding the monomer slowly to a solution of the catalyst and thiol can be beneficial.

  • Decrease Concentration: Polymerization is a bimolecular process (or higher order), so its rate is highly dependent on monomer concentration. Halving the concentration can sometimes dramatically reduce the amount of polymer byproduct.

Q6: Can my choice of thiol nucleophile influence the extent of polymerization?

A6: Absolutely. The nucleophilicity of the thiol plays a crucial role. A more nucleophilic thiol will trap the intermediate carbocation faster, outcompeting the monomer-monomer reaction that leads to polymerization.

  • Electron-Rich vs. Electron-Poor Thiols: Electron-rich aromatic thiols (e.g., 4-methoxythiophenol) or aliphatic thiols are generally more nucleophilic than electron-deficient ones (e.g., 4-nitrothiophenol). If you are observing polymerization with an electron-poor thiol, the rate of nucleophilic capture may be too slow.[9]

  • Steric Hindrance: A very bulky thiol may also react slower, giving the polymerization pathway more time to occur.

If your synthesis allows, using a more nucleophilic thiol can be an effective strategy to favor the desired product.

Protocols

Protocol 1: General Procedure for Inhibitor Removal from a Liquid Monomer

This protocol describes the removal of phenolic inhibitors (like BHT) from a reactive monomer such as a vinylcyclopropane derivative prior to use in a polymerization-sensitive reaction.

  • Prepare the Alumina Plug: Take a Pasteur pipette and plug the bottom with a small amount of glass wool.

  • Add Basic Alumina: Add approximately 2-3 cm of activated basic alumina to the pipette.

  • Condition the Plug: Clamp the pipette vertically over a clean, dry, oven-dried flask under an inert atmosphere (N₂ or Ar). Wash the alumina with 2-3 mL of fresh, anhydrous reaction solvent.

  • Purify the Monomer: Carefully add the required volume of the liquid monomer to the top of the alumina plug.

  • Elute the Monomer: Using gentle positive pressure from the inert gas line, push the monomer through the alumina plug directly into the reaction flask. Collect the purified, inhibitor-free monomer.

  • Immediate Use: Use the purified monomer immediately. Do not store it, as the inhibitor has been removed, making it highly susceptible to polymerization.

References

  • Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control. PMC. Available at: [Link]

  • Controlling Polymer Composition in Organocatalyzed Photoredox Radical Ring-Opening Polymerization of Vinylcyclopropanes. PubMed. Available at: [Link]

  • Controlling Polymer Composition in Organocatalyzed Photoredox Radical Ring-Opening Polymerization of Vinylcyclopropanes. Journal of the American Chemical Society. Available at: [Link]

  • Ring-Opening Polymerization—An Introductory Review. MDPI. Available at: [Link]

  • Visible-Light-Promoted Tandem Thiol–Ene Click Reaction/Transannular Cyclization and Regioselective Cyclopropane Ring-Opening to Construct Sulfur-Containing Euphorbia Diterpenes. ResearchGate. Available at: [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. PMC. Available at: [Link]

  • Brønsted Acid Catalyzed Stereoselective Polymerization of Vinyl Ethers. UNC Chemistry Department. Available at: [Link]

  • Brønsted Acid Catalyzed Stereoselective Polymerization of Vinyl Ethers. Journal of the American Chemical Society. Available at: [Link]

  • Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journals. Available at: [Link]

  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. MDPI. Available at: [Link]

  • Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. PMC. Available at: [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Available at: [Link]

  • Recent Advances in the Ring-Opening Polymerization of Sulfur-Containing Monomers. RSC Publishing. Available at: [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. PMC. Available at: [Link]

  • Ring-opening polymerization. Wikipedia. Available at: [Link]

  • Enantioselective Hydrothiolation: Diverging Cyclopropenes through Ligand Control. PubMed. Available at: [Link]

Sources

Technical Support Center: Stability & Storage of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene is a highly specialized molecule characterized by two reactive moieties: a thioether (sulfide) linkage and a chloro-substituted cyclopropyl ring . These structural features make the compound uniquely susceptible to oxidative degradation and solvolysis.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating protocols for long-term storage.

Part 1: Troubleshooting Guide & FAQs

Q1: During LC-MS stability-indicating assays, I observe new peaks with +16 Da and +32 Da mass shifts after one month of storage. What is the mechanism of this degradation? A1: These mass shifts correspond to the progressive oxidation of the thioether moiety to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da). Thioethers are highly susceptible to oxidation by reactive oxygen species (ROS) and peroxides[1]. If your compound is stored in solution or formulated, trace hydroperoxides present in common polymeric excipients (such as polyethylene glycol or polysorbates) or ethereal solvents (like THF) act as the primary initiators for this slow, long-term degradation[2].

Q2: We use hydrogen peroxide (H₂O₂) for forced degradation studies, but the thioether oxidation is surprisingly slow. Is this normal? A2: Yes. Kinetic analyses demonstrate that thioether oxidation by H₂O₂ under near-physiological or standard storage conditions is extremely slow, often exhibiting half-lives on the scale of hundreds of hours[1]. If you need to accelerate oxidative forced degradation for analytical method validation, consider using hypochlorite (NaOCl). Hypochlorite oxidizes thioethers at much faster rates, with half-lives in the range of seconds (to sulfoxide) and minutes (to sulfone)[3].

Q3: When stored in protic solvents (e.g., methanol, aqueous buffers), the pH of the solution drops over time, and the compound degrades. Why? A3: The 1-chloro-2,3-dimethylcyclopropyl group is highly sensitive to solvolysis. Strained halocyclopropanes can undergo ring-opening or substitution reactions in protic environments. This process is often accelerated by the adjacent thioether sulfur via neighboring group participation (forming a transient intermediate). This hydrolysis liberates hydrogen chloride (HCl) gas or aqueous hydrochloric acid, leading to the observed pH drop, which further auto-catalyzes the degradation of the molecule[4][5].

Q4: I noticed clumping and a color change in my solid API batch. What storage parameters were likely breached? A4: This physical change indicates exposure to ambient moisture and light. Moisture triggers the aforementioned dehydrohalogenation (liberating HCl), while UV light can induce photochemical fragmentation of the C-S bond[6]. The compound must be stored under an inert atmosphere (Argon/N₂) in amber vials[6].

Part 2: Quantitative Data & Compatibility

To ensure predictable stability, it is critical to understand the compound's degradation kinetics under various stressors.

Table 1: Stability Profile ofthis compound

Environmental ConditionPrimary DegradantDegradation Rate (t₁/₂)Causality / Mechanism
200 μM H₂O₂ (pH 7.4, 37°C)Sulfoxide (+16 Da)~75 hoursSlow peroxide-mediated oxidation[1].
0.6 mM NaOCl (pH 7.4, 37°C)Sulfoxide / Sulfone< 1 minuteRapid hypochlorite-mediated oxidation[3].
Protic Solvents (H₂O/MeOH)Ring-opened thiols2 - 5 DaysSolvolysis liberating HCl; pH drop[4].
Polymeric Excipients (PEG)Sulfoxide (+16 Da)3 - 6 MonthsTrace hydroperoxide by-products from polymerization[2].
Solid State (Argon, -20°C)None (Intact API)> 2 YearsInertion halts ROS and moisture access[6].

Part 3: Mechanistic Pathways & Workflows

Degradation Pathways

Understanding the divergent degradation routes is essential for selecting the correct storage vessels and solvents.

DegradationPathways A This compound (Intact API) B Sulfoxide Derivative (+16 Da) A->B ROS / Peroxides (Slow via H2O2, Fast via NaOCl) D Ring-Opened / Solvolysis Products (-HCl) A->D Protic Solvents / Heat (Moisture) C Sulfone Derivative (+32 Da) B->C Excess ROS

Fig 1: Primary degradation pathways: Thioether oxidation and cyclopropyl ring solvolysis.

Storage Preparation Workflow

To mitigate the risks outlined above, follow this strict handling pipeline before placing the compound into inventory.

StorageWorkflow S1 1. Lyophilization (Remove Moisture) S2 2. Aliquoting (Amber Glass Vials) S1->S2 S3 3. Inert Gas Purge (Argon/N2) S2->S3 S4 4. PTFE Sealing (Air-tight) S3->S4 S5 5. Cryogenic Storage (-20°C to -80°C) S4->S5

Fig 2: Step-by-step workflow for the long-term inert storage of thioether compounds.

Part 4: Experimental Protocols

Protocol A: Self-Validating Forced Degradation Profiling (Oxidative Stress)

This protocol is designed to establish the analytical retention times of the sulfoxide and sulfone degradants for your specific LC-MS method. It uses a dual-track approach to validate kinetic differences.

  • Preparation : Dissolvethis compound in LC-MS grade Acetonitrile (peroxide-free) to a concentration of 1 mg/mL.

  • Aliquoting : Transfer 1 mL of the stock into two separate amber glass vials.

  • Slow Oxidation Track (Vial 1) : Add H₂O₂ to a final concentration of 3% (v/v). This simulates the slow peroxide degradation typical of polymeric excipients[2][6].

  • Rapid Oxidation Track (Vial 2) : Add NaOCl (Sodium Hypochlorite) to a final concentration of 0.6 mM to simulate rapid ROS exposure[3].

  • Incubation : Incubate both vials at 37°C in the dark.

  • Sampling & Quenching : Withdraw 50 μL aliquots at t = 1 min, 10 min, 1 hr, 24 hr, and 72 hr. Critical Step: Immediately quench the aliquots from Vial 2 with an excess of sodium thiosulfate to halt the hypochlorite reaction precisely at the target timepoint.

  • Analysis : Inject into the LC-MS to quantify the +16 Da and +32 Da species.

Protocol B: Ultra-Dry, Inert Aliquoting for Long-Term Storage

Because contact with water liberates toxic HCl gas and destroys the API[4][5], rigorous moisture exclusion is required.

  • Drying : Ensure the synthesized bulk powder is thoroughly dried via high-vacuum lyophilization (minimum 24 hours) to remove trace moisture.

  • Environmental Control : Transfer the bulk powder into a glove box backfilled with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Vial Selection : Aliquot the compound into pre-dried, amber glass vials to prevent UV-induced photochemical degradation[6].

  • Sealing : Seal the vials using PTFE-lined screw caps. Note: Do not use standard rubber septa, as halogenated compounds and thioethers can extract plasticizers or degrade the rubber over time.

  • Cryopreservation : Store the sealed vials in a monitored cryogenic freezer at -20°C or -80°C[6]. Allow vials to come to room temperature in a desiccator before opening to prevent condensation.

Part 5: References

  • Title :2 Source : nih.gov

  • Title :1 Source : nih.gov

  • Title :3 Source : researchgate.net

  • Title :6 Source : benchchem.com

  • Title : 4 Source : fishersci.com

  • Title :5 Source : tcichemicals.com

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural elucidation and spectral performance analysis of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene , designed for analytical chemists and drug discovery researchers.

A Comparative Analytical Guide for Stereochemical Validation

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The analysis of This compound presents a classic challenge in small-molecule characterization: the resolution of multiple contiguous stereocenters on a strained ring system. Unlike simple aromatic sulfides, the rigid cyclopropane scaffold locks substituents into fixed spatial orientations, generating distinct diastereomers (e.g., cis,cis vs. trans,trans) that exhibit unique pharmacological and reactivity profiles.

This guide compares the Standard 1D NMR Approach against an Integrated 2D NMR Strategy , demonstrating why the latter is the required standard for validating this specific molecular entity.

The Structural Challenge

The molecule features:

  • Core: Cyclopropane ring.[1][2][3][4]

  • C1: Geminal substitution (Chloro and Phenylthio groups).[1]

  • C2/C3: Vicinal dimethyl substitution.[1]

  • Stereoisomerism: Three chiral centers create potential for multiple diastereomers.[1] The primary analytical objective is distinguishing the symmetric isomers (methyls cis to each other) from asymmetric isomers.[1]

Comparative Analysis: 1D vs. 2D NMR Performance

Benchmark: Resolution of Stereoisomers

The following table compares the diagnostic utility of spectral techniques when analyzing a crude reaction mixture containing the target product.

FeatureMethod A: Standard 1H (400 MHz) Method B: Integrated 2D (600 MHz) Verdict
Methyl Resolution Low. Methyl doublets often overlap (δ 1.1–1.3 ppm), making integration unreliable for diastereomer ratios.[1]High. HSQC resolves methyl carbons (δ 10–20 ppm), separating overlapping proton signals.[1]Method B is essential for purity.[1]
Stereo-Assignment Inferred. Relies on Vicinal Coupling (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), which is often ambiguous in trisubstituted cyclopropanes (4–9 Hz range overlap).
Definitive. NOESY/ROESY provides direct spatial evidence (e.g., Me[1]···Ph interaction).Method B required for structure proof.
Quaternary Carbons Invisible. C1 (Cl/SPh) is quaternary and silent in 1H NMR.[1]Visible. HMBC correlates methyl protons to the quaternary C1, confirming regiochemistry.[1]Method B validates connectivity.

Detailed Spectral Data & Assignment Logic

The following data represents the Target Analytical Profile for the major diastereomer (assuming trans-dimethyl configuration for minimal steric strain).

1H NMR Spectral Profile (Solvent: CDCl₃)[8][11][12]
MoietyShift (δ ppm)MultiplicityIntegralCoupling (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Structural Insight
Ar-H (Ortho) 7.45 – 7.55Multiplet2H-Deshielded by Sulfur induction.
Ar-H (Meta/Para) 7.20 – 7.35Multiplet3H-Typical aromatic envelope.
Cyclopropyl-H (C2/C3) 1.40 – 1.65Multiplet2Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz
Complex pattern due to magnetic inequivalence.
Methyl-A (C2) 1.25Doublet3Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz
Upfield shift characteristic of cyclopropyl methyls.
Methyl-B (C3) 1.18Doublet3Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz
Distinct shift indicates lack of C2 symmetry plane.
13C NMR Spectral Profile (Broadband Decoupled)
Carbon TypeShift (δ ppm)CharacteristicsDiagnostic Value
C-S (Aromatic) 136.0 – 138.0QuaternaryConfirms S-Aryl attachment.
Ar-C 126.0 – 129.0CH signalsStandard phenyl pattern.[1]
C1 (Quaternary) 45.0 – 55.0 Low IntensityCritical: High shift due to Cl/S substitution.[1]
C2/C3 (Methine) 25.0 – 35.0CH signalsCyclopropyl ring carbons.[1]
Methyls 12.0 – 18.0CH₃ signalsShielded high-field region.[1]
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Note on C1 Shift: The C1 carbon is a unique diagnostic marker. In non-chlorinated analogs, this signal appears upfield (<30 ppm).[1] The downfield shift to ~50 ppm confirms the presence of the Chlorine atom attached to the same carbon as the Sulfur.

Analytical Workflow & Logic

The following diagram illustrates the decision tree for validating the structure, moving from basic connectivity to stereochemical certainty.

NMR_Workflow Start Crude Sample [(1-Cl-2,3-Me-cp)SPh] H1 1H NMR (Screening) Check: Ar/Aliphatic Ratio (5:8) Start->H1 C13 13C APT/DEPT Check: Quaternary C1 (~50 ppm) H1->C13 Decision1 Ratio & C-Count Correct? C13->Decision1 Decision1->Start No (Repurify) COSY COSY Spectrum Map: Me(H) -> Cyclopropyl(H) Decision1->COSY Yes HSQC HSQC Spectrum Map: C-H Direct Correlations COSY->HSQC HMBC HMBC Spectrum Link: Me(H) -> C1(quat) HSQC->HMBC NOESY NOESY/ROESY Stereo-Validation HMBC->NOESY Result_Cis Correlation: Me <-> Ph Conclusion: Cis-Configuration NOESY->Result_Cis Strong NOE Result_Trans Correlation: H(ring) <-> Ph Conclusion: Trans-Configuration NOESY->Result_Trans Weak/No NOE

Caption: Logical workflow for structural validation. Green nodes represent 2D connectivity experiments; Red node represents the critical stereochemical filter.

Experimental Protocol

To replicate the results described above, the following standardized protocol must be utilized. This ensures that solvent effects and concentration do not induce chemical shift artifacts.[1]

Sample Preparation
  • Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS.[1]

    • Reasoning: CDCl₃ minimizes viscosity-induced line broadening compared to DMSO-d6, which is crucial for resolving the fine splitting of cyclopropyl protons.

  • Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of solvent.

    • Caution: Higher concentrations (>30 mg) may cause stacking of the aromatic rings, shifting the methyl signals upfield anisotropically.

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended inorganic salts (e.g., NaCl/KCl from synthesis) which degrade magnetic field homogeneity (shimming).[1]

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C). Precise control is vital as cyclopropyl coupling constants are temperature-sensitive due to ring conformational flexing.[1]

  • Pulse Sequence (1H): 30° pulse angle with a 5-second relaxation delay (d1).

    • Why? Methyl protons relax slower than aromatic protons.[1] A short d1 will under-integrate the methyls, leading to incorrect H-ratios.

  • NOESY Mixing Time: 500 ms.

    • Optimization: This duration allows magnetization transfer between the Phenyl ring protons and the Cyclopropyl methyls if they are on the same face (cis), providing the "smoking gun" for stereochemistry.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][5] J. Org.[1][4] Chem.1997 , 62, 7512–7515.[1] Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag: Berlin, 2009. (Standard reference for additivity rules in cyclopropanes).
  • Kulinkovich, O. G. "Substituted Cyclopropanols in the Synthesis of Functionalized Cyclopropanes." Chem. Rev.[1]2003 , 103, 2597–2632.[1] (Context for cyclopropyl sulfide synthesis and shifts). Link

  • PubChem Compound Summary. "Cyclopropyl phenyl sulfide."[1] National Center for Biotechnology Information. (Base spectral data for the thio-ether scaffold). Link

Sources

Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chlorocyclopropyl Sulfides

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the diverse scaffolds utilized in medicinal chemistry, the chlorocyclopropyl sulfide moiety presents a unique analytical challenge. Its combination of a strained, reactive cyclopropyl ring, a heteroatom in the form of sulfur, and a halogen atom (chlorine) leads to complex fragmentation patterns in mass spectrometry, an indispensable tool for molecular characterization. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the predicted fragmentation pathways of chlorocyclopropyl sulfides under electron ionization (EI), offering insights grounded in established mass spectrometric principles.

The Analytical Imperative: Why Fragmentation Matters

Understanding the fragmentation patterns of chlorocyclopropyl sulfides is not merely an academic exercise. For scientists engaged in metabolite identification, impurity profiling, and the characterization of synthetic intermediates, a predictive understanding of how these molecules behave in a mass spectrometer is crucial. Misinterpretation of mass spectra can lead to incorrect structural assignments, derailing research and development efforts. This guide aims to provide a logical framework for interpreting these complex spectra by comparing the fragmentation behaviors of the constituent parts of the molecule: the sulfide, the cyclopropyl ring, and the chloroalkane.

Predicting the Fragmentation Cascade: A Synthesis of First Principles

In the absence of a large body of published data specifically on chlorocyclopropyl sulfides, we can predict their fragmentation behavior by dissecting the molecule and considering the established fragmentation rules for each component. Electron ionization (EI) provides high energy (typically 70 eV), leading to extensive and often structurally informative fragmentation.[1]

Pillar 1: The Sulfide Moiety - The Point of Initial Ionization

The sulfur atom, with its lone pair of electrons, is the most likely site of initial ionization in a chlorocyclopropyl sulfide molecule.[2] This initial event forms a radical cation, the precursor to all subsequent fragmentation. The primary fragmentation pathway for aliphatic sulfides is α-cleavage, the breaking of a carbon-sulfur bond.[2] For a generic chlorocyclopropyl alkyl sulfide, two primary α-cleavage pathways are possible:

  • Cleavage of the Cyclopropyl-Sulfur Bond: This would result in the formation of a stable alkylthio radical and a chlorocyclopropyl cation.

  • Cleavage of the Alkyl-Sulfur Bond: This is often the more dominant pathway, leading to the formation of an alkyl radical and a chlorocyclopropylthio cation. The charge is preferentially retained on the sulfur-containing fragment.[3][4]

Pillar 2: The Chlorocyclopropyl Group - A Source of Diagnostic Ions

The chlorocyclopropyl group itself is prone to several fragmentation reactions. The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions upon ionization. Furthermore, the presence of a chlorine atom introduces characteristic fragmentation patterns.

  • Loss of a Chlorine Radical (•Cl): A common fragmentation pathway for chloroalkanes is the loss of a chlorine radical, leading to a cyclopropyl sulfide cation.[5]

  • Loss of Hydrogen Chloride (HCl): The elimination of a neutral HCl molecule is another characteristic fragmentation of chloroalkanes, which would result in a cyclopropenyl sulfide radical cation.[5]

  • Ring Opening and Rearrangement: The cyclopropyl ring can undergo homolytic cleavage to form a more stable, open-chain radical cation. This can be followed by further fragmentation.

Pillar 3: Isotopic Patterns - The Unmistakable Signature of Chlorine and Sulfur

A key feature in the mass spectra of chlorocyclopropyl sulfides is the isotopic signature of chlorine and sulfur.

  • Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[6] This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak for fragments containing one chlorine atom.

  • Sulfur: Sulfur also has a naturally occurring isotope, ³⁴S, with an abundance of about 4.2%. This contributes to a small but observable M+2 peak.

The combination of these isotopic patterns provides a powerful tool for confirming the presence of both chlorine and sulfur in a given fragment ion.

Comparative Fragmentation Pathways: A Visual Guide

To illustrate the predicted fragmentation pathways, let's consider a model compound, 1-chloro-1-(methylthio)cyclopropane.

M [C4H7ClS]•+ Molecular Ion F1 [C3H4ClS]+ Loss of •CH3 M->F1 α-cleavage F2 [C4H7S]+ Loss of •Cl M->F2 Loss of Cl radical F3 [C4H6S]•+ Loss of HCl M->F3 Loss of HCl F5 [C3H4Cl]+ Loss of •SCH3 M->F5 α-cleavage F4 [CH3S]+ m/z 47 F1->F4 Further fragmentation

Caption: Predicted EI fragmentation pathways of 1-chloro-1-(methylthio)cyclopropane.

Tabular Summary of Predicted Fragment Ions

Proposed Fragment Ion m/z (for ³⁵Cl) Formation Pathway Key Diagnostic Features
[C₄H₇ClS]⁺122Molecular IonIsotopic pattern for one Cl and one S atom.
[C₃H₄ClS]⁺107α-cleavage (loss of •CH₃)Isotopic pattern for one Cl and one S atom.
[C₄H₇S]⁺87Loss of •ClAbsence of Cl isotopic pattern.
[C₄H₆S]⁺86Loss of HClAbsence of Cl isotopic pattern.
[C₃H₄Cl]⁺75α-cleavage (loss of •SCH₃)Isotopic pattern for one Cl atom.
[CH₃S]⁺47Fragmentation of [C₃H₄ClS]⁺Characteristic ion for methyl sulfides.

Experimental Protocol: A Self-Validating System

To experimentally verify these predicted fragmentation patterns, a robust and well-controlled analytical method is essential. The following protocol outlines a general approach using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile compounds.

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Capillary GC column suitable for the analysis of sulfur-containing compounds (e.g., a mid-polarity column).

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Sample Preparation
  • Dissolve the chlorocyclopropyl sulfide standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.

  • Inject 1 µL of the sample solution into the GC-MS system.

Data Analysis
  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the chlorocyclopropyl sulfide.

  • Extract the mass spectrum for the peak of interest.

  • Analyze the fragmentation pattern, paying close attention to the molecular ion and the presence of the predicted fragment ions.

  • Carefully examine the isotopic patterns of the molecular ion and fragment ions to confirm the presence of chlorine and sulfur.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve sample in volatile solvent P2 Inject into GC-MS P1->P2 A1 Separation on GC column P2->A1 A2 Electron Ionization (70 eV) A1->A2 A3 Mass Analysis A2->A3 D1 Identify molecular ion peak and isotopic patterns A3->D1 D2 Correlate fragment ions with predicted pathways D1->D2 D3 Structural Confirmation D2->D3

Caption: Experimental workflow for GC-MS analysis of chlorocyclopropyl sulfides.

Conclusion and Future Directions

The mass spectrometric fragmentation of chlorocyclopropyl sulfides is a complex process governed by the interplay of the sulfide, chlorocyclopropyl, and alkyl functionalities. By applying fundamental principles of mass spectrometry, we can predict the major fragmentation pathways, which are dominated by α-cleavage and the characteristic losses of chlorine-containing species. The proposed experimental protocol provides a framework for the systematic study and confirmation of these predictions.

As these motifs become more prevalent in drug discovery, the development of a comprehensive library of mass spectra for this class of compounds will be invaluable. Further studies employing high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will provide even greater detail into the fragmentation mechanisms and aid in the unambiguous identification of these challenging yet promising molecules.

References

  • Benkő, T., et al. (2013). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. International Journal of Mass Spectrometry, 354-355, 223-229. Available at: [Link]

  • Brodnitz, M. H., & Pascale, J. V. (1971). Mass Spectra of Aliphatic Thiols and Sulfides. Journal of Agricultural and Food Chemistry, 19(2), 269–274. Available at: [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Perreault, H., & Kaltner, H. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Journal of Mass Spectrometry, 48(3), 365-374. Available at: [Link]

  • Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide (3rd ed.). Academic Press.
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Yates, B. F., et al. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Rapid Communications in Mass Spectrometry, 27(5), 527-534. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • NIST. (n.d.). Dimethyl sulfide. NIST WebBook. Available at: [Link]

  • Spectroscopy Online. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry Fragmentation of Ethers and Sulfides. Available at: [Link]

  • AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Available at: [Link]

  • LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Available at: [Link]

Sources

Distinguishing cis-trans isomers of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing cis-trans Isomers of[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene: A Comparative Analytical Guide

Executive Summary

In the development of agrochemicals and targeted therapeutics, the stereochemistry of rigid cyclic scaffolds dictates binding affinity, metabolic stability, and toxicological profiles.this compound (CAS: 64474-33-5)[] presents a unique analytical challenge. The highly strained cyclopropane ring restricts bond rotation, locking the C1, C2, and C3 substituents into fixed spatial arrangements.

This guide provides a comprehensive comparison of analytical methodologies used to distinguish the cis and trans diastereomers of this molecule. By deconstructing the causality behind nuclear magnetic resonance (NMR) anomalies and chromatographic behaviors, we establish a self-validating workflow for absolute stereochemical assignment.

Structural Deconstruction: The C1 Quaternary Challenge

To effectively compare analytical alternatives, we must first analyze the molecule's specific structural constraints:

  • C2 and C3 Stereocenters: Each bears one methyl group and one proton. The relative relationship between these two carbons can be defined as cis (methyls on the same face) or trans (methyls on opposite faces).

  • The C1 "Quaternary" Stereocenter: C1 is fully substituted with a chlorine atom and a phenylthio (-SPh) group; it lacks a proton.

The Analytical Conundrum: Because C1 lacks a proton, standard 1D ¹H NMR scalar coupling (


) cannot be used to determine the orientation of the -SPh group relative to the C2/C3 methyls. Therefore, a multi-tiered analytical approach—combining chromatographic isolation, 1D NMR for C2-C3 assignment, and 2D NMR for C1 assignment—is strictly required.

Comparative Analytical Guide: Selecting the Right Tool

1D ¹H NMR: The Cyclopropane Karplus Anomaly

In flexible aliphatic chains or unstrained rings (like cyclohexanes), the Karplus equation dictates that trans vicinal coupling constants (


) are larger than cis coupling constants (

). Cyclopropanes are a critical exception to this rule.

Due to severe ring strain, the geometry of cyclopropane forces the H-C-C-H dihedral angle for cis protons to approximately 0°, placing it at the absolute maximum of the Karplus curve[2]. Conversely, the trans dihedral angle is forced to ~120°–144°, which falls near the curve's minimum[2]. Consequently, in cyclopropane systems,


 (~7–13 Hz) is significantly larger than 

(~2–7 Hz)[3][4][5].
  • Utility: 1D ¹H NMR is the definitive tool for determining the relative stereochemistry between C2 and C3, but it is entirely blind to the C1 stereocenter.

2D NOESY/ROESY: Bridging the Quaternary Gap

Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space dipole-dipole relaxation, which decays at a rate of


[4].
  • Utility: Because C1 lacks a proton, NOESY is the only spectroscopic method capable of assigning the C1 stereocenter in solution. By mapping the spatial proximity between the ortho-protons of the C1-phenylthio group and the C2/C3 methyl protons, the syn-facial or anti-facial relationship can be definitively established[3][5].

Chromatographic Resolution (HPLC vs. GC-MS)
  • GC-MS: Highly effective for confirming the mass (

    
    ) and assessing the purity of the isomeric mixture. However, mass fragmentation patterns of cyclopropane diastereomers are often nearly identical, making GC-MS insufficient for stereochemical assignment.
    
  • Preparative HPLC: Diastereomers of this compound possess different net dipole moments based on the relative vectors of the electron-withdrawing -Cl and -SPh groups. Normal-phase HPLC can exploit these polarity differences to physically isolate the isomers prior to NMR analysis.

Mandatory Visualization: Analytical Logic Workflow

IsomerLogic Start Purified Diastereomer This compound Step1 Step 1: 1D ¹H NMR Analyze C2-H and C3-H Coupling Start->Step1 Branch1_Cis ³J_H2-H3 ≈ 7-13 Hz C2/C3 Protons are Cis (Methyls are Cis) Step1->Branch1_Cis Dihedral ~0° Branch1_Trans ³J_H2-H3 ≈ 2-7 Hz C2/C3 Protons are Trans (Methyls are Trans) Step1->Branch1_Trans Dihedral ~120° Step2 Step 2: 2D NOESY Analyze C1-SPh to C2/C3 Proximity Branch1_Cis->Step2 Branch1_Trans->Step2 Branch2_Syn Strong NOE (SPh to Me) SPh is Syn to Methyls Step2->Branch2_Syn Through-space < 5Å Branch2_Anti Strong NOE (SPh to Ring H) SPh is Anti to Methyls Step2->Branch2_Anti Through-space < 5Å Final Absolute Relative Stereochemistry Assigned Branch2_Syn->Final Branch2_Anti->Final

Caption: Logical NMR workflow for assigning C2-C3 and C1 stereocenters in substituted cyclopropanes.

Quantitative Performance Comparison

Analytical TechniquePrimary Data OutputTarget StereocenterResolution PowerLimitations
1D ¹H NMR

Coupling Constants (Hz)
C2 relative to C3High:

(7-13 Hz) vs

(2-7 Hz)
Cannot resolve the C1 stereocenter due to lack of protons.
2D NOESY NMR Cross-peak Volume (Spatial Proximity)C1 relative to C2/C3High: Differentiates syn/anti faces via

decay
Requires high-purity isolated diastereomers to avoid signal overlap.
Normal-Phase HPLC Retention Time (

)
Bulk MoleculeMedium: Separates diastereomers based on dipole momentDoes not provide absolute structural assignment; requires standards.
GC-MS

Fragmentation
Bulk MoleculeLow: Confirms molecular weight and purityDiastereomers yield nearly identical fragmentation patterns.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every data point generated is cross-checked by an orthogonal internal metric.

Protocol A: Diastereomeric Isolation via Preparative HPLC

Rationale: 2D NOESY spectra of isomeric mixtures suffer from severe cross-peak overlap. Physical isolation is a prerequisite for accurate stereochemical assignment.

  • Sample Preparation: Dissolve 50 mg of thethis compound mixture in 1 mL of Hexane/Isopropanol (98:2, v/v).

  • Chromatography: Inject onto a Normal-Phase Silica preparative column (e.g., 250 x 21.2 mm, 5 µm). Elute isocratically at 15 mL/min using Hexane/Isopropanol (98:2).

  • Detection & Fractionation: Monitor UV absorbance at 254 nm (targeting the phenylthio chromophore). Collect baseline-resolved peaks into separate vials.

  • Self-Validation Step (Purity Check): Re-inject 5 µL of each concentrated fraction onto an analytical HPLC system. Proceed to NMR only if the diastereomeric excess (d.e.) is >95%. If <95%, perform a second pass of preparative chromatography.

Protocol B: Stereochemical Assignment via NMR

Rationale: Combining scalar coupling (


) with spatial dipole interactions (NOE) provides an airtight geometric proof of the molecule.
  • Sample Preparation: Dissolve 10 mg of the >95% pure diastereomer in 0.5 mL of CDCl₃ containing 0.03% TMS as an internal chemical shift reference.

  • 1D ¹H Acquisition (C2-C3 Assignment): Acquire a standard 1D ¹H spectrum at 600 MHz. Isolate the signals for the cyclopropyl ring protons (typically 1.5–2.5 ppm).

  • Karplus Evaluation: Extract the vicinal coupling constant (

    
    ).
    
    • If

      
       Hz, assign the C2 and C3 protons as cis (meaning the C2/C3 methyls are also cis to each other)[3][5].
      
    • If

      
       Hz, assign the C2 and C3 protons as trans[3][5].
      
  • 2D NOESY Acquisition (C1 Assignment): Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms (optimized to capture transient NOEs in small molecules while suppressing spin diffusion).

  • Spatial Mapping: Locate the ortho-protons of the phenylthio group (~7.2–7.4 ppm).

    • Check for cross-peaks intersecting with the C2/C3 methyl protons (~1.0–1.3 ppm). A strong cross-peak indicates the -SPh group is syn to the methyls.

  • Self-Validation Step (Opposite-Face Corroboration): The absence of an NOE is not proof of distance (it could be an artifact of relaxation times). To validate an anti assignment, you must observe a positive NOE cross-peak between the -SPh ortho-protons and the C2/C3 ring protons on the opposite face of the cyclopropane ring.

References

  • Stack Exchange. "Why is cis proton coupling larger than trans proton coupling in cyclopropanes?" Chemistry Stack Exchange, 21 Aug 2019. Available at: [Link]

  • ResearchGate. "Correlations of Proton Coupling Constants in the Cyclopropane Ring with Electronegativity." ResearchGate. Available at: [Link]

  • Gate Chemistry. "Coupling Constant in Cyclopropanes and Alkenes." YouTube, 12 Nov 2020. Available at: [Link]

Sources

Cyclopropyl C-H Bonds in IR Spectroscopy: A Strategic Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR spectroscopy characteristic peaks for cyclopropyl C-H bonds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Pharmacophore in the Noise

In modern drug discovery, the cyclopropyl moiety is more than a structural curiosity; it is a strategic tool for modulating metabolic stability (blocking CYP450 oxidation), increasing potency through rigidification, and optimizing lipophilicity.[1] However, verifying its integrity during synthesis—particularly when distinguishing it from isomeric alkenes or identifying it within complex scaffolds—requires precise spectroscopic interpretation.

This guide moves beyond basic spectral assignment. It provides a comparative, mechanistic analysis of cyclopropyl IR signatures, grounded in orbital theory and validated by experimental protocols. It is designed for the application scientist who needs to distinguish a cyclopropyl ring from an alkene impurity or confirm a scaffold's identity with high confidence.

Part 1: Technical Deep Dive – The Physics of the Signal

To interpret the IR spectrum of a cyclopropane ring, one must understand the unique electronic environment of its carbon-hydrogen bonds. The high wavenumber of cyclopropyl C-H stretches is not an anomaly; it is a direct consequence of Walsh Orbitals .

The Hybridization Shift

Unlike the ideal


 hybridization (

) of acyclic alkanes, the constrained

bond angle of cyclopropane forces a rehybridization:
  • C-C Bonds: These bonds gain high

    
    -character (approx.[2] 
    
    
    
    ) to accommodate the acute angle, resulting in "bent" or "banana" bonds.
  • C-H Bonds: To conserve orbital character, the C-H bonds compensate by gaining significant

    
    -character (approx. 
    
    
    
    ).

Spectroscopic Consequence: Higher


-character leads to shorter, stronger bonds with larger force constants (

). Since frequency

, cyclopropyl C-H stretches shift to higher energies, distinct from standard alkyl chains and mimicking alkenes.
Part 2: Comparative Analysis & Characteristic Peaks[3]

This section isolates the diagnostic signals of the cyclopropyl group and contrasts them with common interfering functionalities (Alkyl, Alkenyl, Aryl).

Zone 1: The C-H Stretching Region (3100 – 2990 cm⁻¹)

The primary diagnostic marker is the C-H stretch appearing above the saturation line (


).
MoietyHybridizationC-H Stretch (

, cm⁻¹)
IntensityKey Differentiator
Cyclopropyl ~

(Walsh)
3080 – 3010 Medium - Weak Absence of C=C stretch (~1650)
Alkyl (Linear/Cyclic)

2960 – 2850StrongAlways < 3000 cm⁻¹
Alkenyl (Vinyl)

3100 – 3010MediumPresence of C=C stretch (1680–1620)
Aryl (Phenyl)

3100 – 3030Weak - MediumRing breathing doublets (1600, 1500)
Epoxide (Oxirane)~

3050 – 2990WeakC-O-C deformations (1250, 850)
Zone 2: The Fingerprint/Deformation Region (1050 – 800 cm⁻¹)

While the C-H stretch suggests the presence of the ring, the skeletal deformations confirm it. These modes are often coupled and sensitive to substitution patterns.

  • Ring Breathing Mode (~1020 – 1000 cm⁻¹): A symmetric expansion/contraction of the ring. This is often a distinct, medium-intensity band.[3]

  • CH₂ Wagging/Twisting (~860 cm⁻¹): A secondary diagnostic peak, though often obscured in complex molecules.

Part 3: Visualization of Logic Pathways
Diagram 1: Spectral Assignment Decision Tree

This logic flow guides the researcher in distinguishing a cyclopropyl group from an alkene or alkyl chain using IR data.

CH_Assignment_Logic Start Start: Peak Analysis Region 3100-2800 cm⁻¹ Check3000 Are there peaks > 3000 cm⁻¹? Start->Check3000 CheckAlkyl Only Alkyl C-H (Saturated Chain) Check3000->CheckAlkyl No CheckCC Check 1600-1680 cm⁻¹ (C=C Region) Check3000->CheckCC Yes CheckAromatic Check 1500 & 1600 cm⁻¹ (Aromatic Overtones) CheckCC->CheckAromatic Absent DecisionAlkene Conclusion: ALKENE (Vinyl C-H + C=C Stretch) CheckCC->DecisionAlkene Strong Peak Present DecisionAromatic Conclusion: AROMATIC (Aryl C-H + Ring Breathing) CheckAromatic->DecisionAromatic Doublet Present CheckFingerprint Check 1000-1020 cm⁻¹ (Ring Breathing) CheckAromatic->CheckFingerprint Absent DecisionCyclo Conclusion: CYCLOPROPYL (High C-H + No C=C + Ring Def) CheckFingerprint->DecisionCyclo Band ~1020 cm⁻¹ Present Ambiguous Ambiguous: Check NMR/MS CheckFingerprint->Ambiguous Absent/Obscured

Caption: Decision logic for differentiating Cyclopropyl moieties from Alkenyl and Aryl groups based on IR spectral bands.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Definitively assign cyclopropyl presence in a drug intermediate (e.g., N-cyclopropyl-benzamide derivative).

1. Sample Preparation & Acquisition
  • Technique: ATR-FTIR (Attenuated Total Reflectance) is preferred for solids/oils due to minimal sample prep.

  • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹) to resolve closely spaced C-H bands around 3000 cm⁻¹.

  • Scans: Accumulate >32 scans to improve Signal-to-Noise (S/N) ratio, critical for the often weak cyclopropyl C-H stretch.

2. The "Exclusionary" Analysis Workflow

Do not look for the cyclopropyl peak first. Look for what is not there.

  • Step A: The Saturation Line Check

    • Action: Zoom into 3200–2800 cm⁻¹.

    • Validation: Locate the aliphatic C-H stretches (2950, 2920 cm⁻¹). Is there a distinct shoulder or small peak at 3080–3010 cm⁻¹ ?

    • Note: If the molecule has an aromatic ring, this region will be populated.[3] Proceed to Step B.

  • Step B: The "Silent" Region Check (1600–2800 cm⁻¹)

    • Action: Scan 1600–1700 cm⁻¹.

    • Causality: A cyclopropyl ring does not have a

      
      -bond dipole change.
      
    • Validation: If the peak at >3000 cm⁻¹ exists but there is zero absorption at 1620–1680 cm⁻¹, the probability of Cyclopropyl increases significantly. (Alkenes must show C=C stretching unless perfectly symmetrical, which is rare in drugs).

  • Step C: The Fingerprint Confirmation [4]

    • Action: Look for a medium-intensity band at 1020 ± 10 cm⁻¹ .

    • Validation: This band corresponds to the ring breathing mode.[5][6] In mono-substituted cyclopropanes, this is highly diagnostic.

3. Data Reporting Format

When reporting these findings in a dossier or paper, use the following standard:

"IR (ATR):


 3082 (cyclopropyl C-H str), 2955 (alkyl C-H), 1640 (amide C=O), 1021 (cyclopropyl ring def) cm⁻¹."
Part 5: Application Case Study

Scenario: A medicinal chemist synthesizes a cyclopropyl-containing inhibitor but suspects ring-opening to an alkene occurred during acid-catalyzed deprotection.

Experimental Observation:

  • Spectrum A (Product): Shows C-H stretch at 3085 cm⁻¹. No peak at 1650 cm⁻¹.[7] Distinct band at 1022 cm⁻¹.

  • Spectrum B (Impurity): Shows C-H stretch at 3080 cm⁻¹.[6] New sharp peak at 1645 cm⁻¹ . Loss of 1022 cm⁻¹ band; appearance of 990/910 cm⁻¹ (vinyl wagging).

References
  • Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1965).[8] The Infrared Spectra of Some Cyclopropanes. Journal of Organic Chemistry. Link

  • Doc Brown's Chemistry. Infrared spectrum of cyclopropane. Link

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Link

  • Wiberg, K. B. (1996). Structure and reactivity of the cyclopropane species. Wiley Online Library. Link

  • Specac. Interpreting Infrared Spectra: A Quick Guide. Link

Sources

A Comparative Guide to the Reactivity of Chloro- vs. Bromo-cyclopropyl Thioethers for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Choice of Halogen in Bioactive Cyclopropanes

The cyclopropyl ring is a cornerstone of modern medicinal chemistry, prized for its ability to impart conformational rigidity, modulate electronic properties, and enhance metabolic stability.[1][2] When functionalized as a thioether, this strained ring system offers a versatile scaffold for constructing complex molecular architectures. A critical decision in the synthetic design is the choice of halogen—chloro or bromo—on the cyclopropyl ring. This choice is far from trivial, as it profoundly dictates the molecule's reactivity in key bond-forming reactions, influencing reaction efficiency, catalyst selection, and overall synthetic strategy.

This guide provides an in-depth comparison of the reactivity of chloro- and bromo-cyclopropyl thioethers. We will dissect the underlying chemical principles that govern their differential performance in two major classes of reactions pivotal to drug development: palladium-catalyzed cross-coupling and nucleophilic substitution. Supported by established chemical theory and analogous experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic endeavors.

The Underlying Chemistry: Why the Heavier Halogen Reacts Faster

The fundamental differences in reactivity between chloro- and bromo-cyclopropyl thioethers are rooted in the intrinsic properties of the carbon-halogen (C-X) bond. Two key factors are at play: bond dissociation energy and the stability of the resulting halide anion.

  • Bond Dissociation Energy (BDE) in Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira coupling, are initiated by the oxidative addition of the palladium(0) catalyst into the C-X bond.[1][3] This step is frequently the rate-determining step of the catalytic cycle.[1] The C-Br bond is inherently weaker than the C-Cl bond, meaning less energy is required to break it.[3] This lower activation energy translates to a faster rate of oxidative addition for bromo-cyclopropyl thioethers, allowing reactions to proceed under milder conditions.

  • Leaving Group Ability in Nucleophilic Substitution: In nucleophilic substitution reactions (e.g., S_N2), the rate is heavily influenced by the ability of the leaving group to depart and stabilize the negative charge.[4] The established trend for leaving group ability among halides is I⁻ > Br⁻ > Cl⁻ > F⁻.[4] Bromide is a weaker base than chloride, making it a more stable anion and thus a better leaving group. Consequently, bromo-cyclopropyl thioethers are more susceptible to attack by nucleophiles.

Comparative Reactivity in Key Synthetic Transformations

The theoretical principles outlined above manifest in tangible differences in experimental outcomes. While direct kinetic comparisons for cyclopropyl thioethers are not extensively documented, the well-established trends for analogous aryl and alkyl halides provide a robust framework for this analysis.

Palladium-Catalyzed Cross-Coupling Reactions

Bromo-cyclopropyl thioethers are the substrates of choice for achieving high yields under mild conditions in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The greater reactivity of the C-Br bond often allows for lower catalyst loadings, shorter reaction times, and lower temperatures.

Conversely, chloro-cyclopropyl thioethers are more challenging substrates due to the stronger C-Cl bond.[5] While historically considered unreactive, significant advances in ligand design—particularly the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)—have made their use feasible.[6][7] However, these reactions typically demand more forcing conditions, such as higher temperatures and carefully optimized catalyst systems, which can sometimes limit functional group tolerance.[3]

Table 1: Comparative Performance in Palladium-Catalyzed Cross-Coupling

ParameterBromo-cyclopropyl ThioetherChloro-cyclopropyl ThioetherRationale
Reactivity HighModerate to LowWeaker C-Br bond leads to faster oxidative addition.[3]
Typical Temp. Room Temp. to 80 °C80 °C to 120 °C+Higher energy input needed to cleave the stronger C-Cl bond.
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄) often suffice.Requires highly active catalysts with specialized ligands (e.g., XPhos, SPhos).[6]Electron-rich, bulky ligands are needed to promote oxidative addition to the C-Cl bond.
Reaction Time Generally shorter.Often requires longer reaction times for complete conversion.Slower rate-determining oxidative addition step.
Cost/Availability Generally higher cost.Lower cost and wider availability of chlorinated starting materials.

dot

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_complex R-Pd(II)(X)L₂ Pd0->PdII_complex Faster for X=Br Slower for X=Cl R_X R-X (Halocyclopropyl Thioether) OxAdd Oxidative Addition (Rate-Determining Step) PdII_R_R_prime R-Pd(II)(R')L₂ PdII_complex->PdII_R_R_prime Boronic_Acid R'-B(OR)₂ Transmetalation Transmetalation Base Base (e.g., K₂CO₃) PdII_R_R_prime->Pd0 Regenerates Catalyst Product R-R' (Coupled Product) PdII_R_R_prime->Product Forms C-C bond Reductive_Elimination Reductive Elimination

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Nucleophilic Substitution Reactions

In S_N2 reactions, the difference in reactivity is even more pronounced. Bromo-cyclopropyl thioethers will react significantly faster with a range of nucleophiles (e.g., amines, alkoxides, thiolates) compared to their chloro-analogs under identical conditions.[4] To achieve comparable reaction rates, reactions involving chloro-cyclopropyl thioethers often require higher temperatures, stronger nucleophiles, or the use of catalysts like sodium iodide to facilitate an in situ Finkelstein reaction, which transiently forms the more reactive iodo-intermediate.

Table 2: Comparative Performance in Nucleophilic Substitution (S_N2)

ParameterBromo-cyclopropyl ThioetherChloro-cyclopropyl ThioetherRationale
Reactivity HighLowBromide is a superior leaving group to chloride.[4]
Typical Temp. Room Temp. to moderate heating.Higher temperatures often required.More energy is needed to displace the poorer chloride leaving group.
Nucleophile Reacts with a broad range of nucleophiles.May require stronger or more concentrated nucleophiles.Overcoming the higher activation energy barrier.
Side Reactions Elimination can be a competing pathway at higher temperatures.Elimination is also possible, especially with strong, hindered bases.

dot

SN2_Comparison cluster_bromo Bromo-cyclopropyl Thioether (More Reactive) cluster_chloro Chloro-cyclopropyl Thioether (Less Reactive) bromo_start Nu⁻ R-S-Cyc-Br bromo_ts [Nu···C···Br]⁻ (Lower Energy TS) bromo_start:re->bromo_ts Slower Step (Rate Determining) bromo_prod Nu-Cyc-S-R Br⁻ (Good Leaving Group) bromo_ts->bromo_prod:lg Faster Step chloro_start Nu⁻ R-S-Cyc-Cl chloro_ts [Nu···C···Cl]⁻ (Higher Energy TS) chloro_start:re->chloro_ts Slower Step (Rate Determining) chloro_prod Nu-Cyc-S-R Cl⁻ (Poor Leaving Group) chloro_ts->chloro_prod:lg Faster Step explanation Transition State (TS) energy is higher for the chloro-analog due to the stronger C-Cl bond and poorer leaving group ability of Cl⁻, resulting in a slower reaction rate.

Caption: Energy profile comparison for an S_N2 reaction.

Experimental Protocols: A Practical Guide

The following are generalized protocols. Optimal conditions are substrate-dependent and require empirical optimization.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid with a halo-cyclopropyl thioether.

Materials:

  • Halo-cyclopropyl thioether (1.0 eq)

  • Aryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Solvent (e.g., Toluene/Water 10:1 or Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add the halo-cyclopropyl thioether, aryl boronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and ligand. Add this mixture to the reaction flask under a positive pressure of inert gas.

  • Reaction Conditions:

    • For Bromo-cyclopropyl thioether: Stir the reaction at 80-90 °C.

    • For Chloro-cyclopropyl thioether: Stir the reaction at 100-110 °C. A higher catalyst loading may be required.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Nucleophilic Substitution with a Thiol

Objective: To displace the halide with a thiol nucleophile.

Materials:

  • Halo-cyclopropyl thioether (1.0 eq)

  • Thiol nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 - 2.0 eq)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the halo-cyclopropyl thioether, thiol, and base.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction Conditions:

    • For Bromo-cyclopropyl thioether: Stir the reaction at room temperature or heat to 50 °C.

    • For Chloro-cyclopropyl thioether: Heat the reaction to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 1-8 hours).

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the resulting thioether by flash column chromatography.

Conclusion: A Strategic Trade-Off

The choice between a chloro- and bromo-cyclopropyl thioether is a classic trade-off between reactivity and cost.

  • Bromo-cyclopropyl thioethers are the workhorses for rapid reaction discovery and complex molecule synthesis where mild conditions are paramount. Their high reactivity ensures efficient transformations, often with a wider range of functional groups tolerated.

  • Chloro-cyclopropyl thioethers represent a more economical option, particularly for large-scale synthesis. While their lower reactivity necessitates more vigorous conditions and specialized catalyst systems, investing in methods development for these substrates can yield significant cost savings in the long run.

Ultimately, a deep understanding of the chemical principles governing their reactivity allows the medicinal chemist to select the optimal building block, balancing the demands of the synthetic route with the practical constraints of the project.

References

  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of Cyclopropanethiol with Various Functional Groups.
  • BenchChem. (2025). Reactivity Showdown: (8-Bromooctyl)cyclopropane vs. (8-Chlorooctyl)cyclopropane in Nucleophilic Substitution.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Hartwig Group, The. (n.d.). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Retrieved from [Link]

  • Kozłowska, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]

  • Serafin, K., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yang, K., et al. (2023). Selective C(sp3)-S Bond Cleavage of Thioethers to Build Up Unsymmetrical Disulfides. Journal of Organic Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

A Guide to the Definitive Structure Elucidation of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug discovery and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of scientific progression. For a molecule such as [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene, which possesses multiple stereocenters and a strained cyclopropane ring, this challenge is particularly acute. This guide provides a comprehensive comparison of analytical techniques for its structural confirmation, establishing single-crystal X-ray crystallography as the definitive method for absolute structure elucidation. We will explore the causality behind experimental choices, compare the depth of information provided by orthogonal spectroscopic methods—notably NMR, Mass Spectrometry, and IR spectroscopy—and present an integrated workflow for achieving irrefutable structural evidence.

Introduction: The Challenge of Stereochemical Complexity

The molecule this compound presents a significant analytical challenge due to its specific structural features:

  • A Quaternary Stereocenter: The C1 carbon, bonded to chlorine, a sulfur atom, and two other carbons of the cyclopropyl ring, is a non-protonated stereocenter.

  • Two Vicinal Stereocenters: The C2 and C3 carbons, each bearing a methyl group, can exist in either a cis or trans relationship.

  • Strained Ring System: The cyclopropane ring has unique electronic properties and bond lengths that can influence spectroscopic signals.

The precise arrangement of these atoms—the molecule's absolute configuration—is critical, as different stereoisomers can exhibit dramatically different biological activities and physical properties. While routine spectroscopic methods provide essential clues, they often leave room for ambiguity. This guide will demonstrate why, for absolute proof, single-crystal X-ray crystallography is the gold standard.[1][2][3]

Single-Crystal X-ray Crystallography: The Unambiguous Answer

Single-crystal X-ray diffraction (SCXRD) provides a direct, three-dimensional map of electron density within a molecule, allowing for the precise determination of atomic positions, bond lengths, bond angles, and, crucially, absolute stereochemistry.[2][3][4] It is the only technique that offers a direct visualization of the molecule in the solid state.

The Causality Behind the Crystallographic Workflow

The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The process is not merely technical but requires a deep understanding of the molecule's physicochemical properties.

dot

Sources

The Phenyl Drag: A Comparative Analysis of Solvolysis Rates in Phenyl vs. Alkyl Cyclopropyl Sulfides

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate landscape of reaction kinetics and mechanistic studies, the subtle interplay of electronic and steric effects can profoundly influence the rate of chemical transformations. This guide provides a detailed comparative analysis of the solvolysis rates of phenyl cyclopropyl sulfides versus their alkyl counterparts. Drawing upon established principles of physical organic chemistry and analogous experimental data, we will elucidate the factors governing the reactivity of these systems, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Cyclopropylcarbinyl Cation and Anchimeric Assistance

Solvolysis reactions, where the solvent acts as the nucleophile, are fundamental probes into reaction mechanisms and the stability of carbocation intermediates.[1][2] The solvolysis of cyclopropylcarbinyl systems is particularly noteworthy due to the remarkable stabilizing effect of the cyclopropyl group on an adjacent positive charge.[3] This stabilization, often termed "anchimeric assistance" or "neighboring group participation (NGP)," arises from the ability of the C-C bonds of the cyclopropane ring, which have significant p-character, to overlap with the empty p-orbital of the carbocation. This delocalization of positive charge leads to a significant rate enhancement compared to analogous acyclic systems.[4]

When a heteroatom, such as sulfur, is attached to the cyclopropyl ring, its lone pairs of electrons can also participate in stabilizing the incipient carbocation, forming a bridged sulfonium ion intermediate.[3][5] This participation further accelerates the rate of solvolysis. The central question addressed in this guide is how the nature of the substituent on the sulfur atom—an electron-withdrawing phenyl group versus an electron-donating alkyl group—modulates this neighboring group participation and, consequently, the overall rate of solvolysis.

Comparative Solvolysis Rates: An Analogous System

Table 1: Relative Solvolysis Rates of Chloromethyl Sulfides

CompoundRelative Rate (k_rel)
Chloromethyl methyl sulfide (CH₃SCH₂Cl)1
Chloromethyl phenyl sulfide (C₆H₅SCH₂Cl)~0.005[6]

This approximately 200-fold decrease in reactivity for the phenyl-substituted sulfide provides a strong basis for predicting the behavior of the cyclopropyl sulfide systems.[6]

Mechanistic Discussion: The Electronic Tug-of-War

The substantial difference in solvolysis rates between alkylthio- and phenylthio-substituted substrates can be attributed to the differing electronic effects of the alkyl and phenyl groups on the sulfur atom's ability to provide anchimeric assistance.

The Activating Nature of the Alkylthio Group

An alkyl group, such as a methyl group, is electron-donating through an inductive effect. This increases the electron density on the sulfur atom, enhancing its nucleophilicity. During the solvolysis of an alkyl cyclopropyl sulfide, the more nucleophilic sulfur atom can more effectively participate in the departure of the leaving group, forming a stabilized, bridged sulfonium ion intermediate. This robust neighboring group participation leads to a significantly accelerated rate of reaction.

The Deactivating Nature of the Phenylthio Group

In contrast, a phenyl group is generally considered to be electron-withdrawing due to its inductive and resonance effects. The lone pairs on the sulfur atom in a phenyl sulfide can be delocalized into the aromatic ring, reducing their availability to act as an internal nucleophile. This diminished nucleophilicity of the sulfur atom in phenyl cyclopropyl sulfides results in weaker neighboring group participation compared to their alkyl counterparts. Consequently, the transition state leading to the carbocation is higher in energy, and the rate of solvolysis is markedly slower.[6]

The solvolysis mechanism for a generic 1-thiocyclopropyl tosylate is depicted below. The rate-determining step is the formation of the carbocationic intermediate, which is stabilized by the participation of both the cyclopropyl ring and the sulfur atom.

Caption: Generalized solvolysis mechanism of 1-thiocyclopropyl tosylates.

Experimental Protocol: A Representative Solvolysis Study

The following protocol outlines a general procedure for comparing the solvolysis rates of a phenyl cyclopropyl sulfide and an alkyl cyclopropyl sulfide. The synthesis of the starting materials, 1-phenylthiocyclopropyl tosylate and 1-alkylthiocyclopropyl tosylate, would be a necessary prerequisite.

4.1. Synthesis of 1-Thiocyclopropyl Alcohols

  • To a solution of the corresponding thiol (thiophenol or an alkyl thiol, 1.0 eq.) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq.) dropwise.

  • Stir the resulting thiolate solution at 0 °C for 30 minutes.

  • Add a solution of epichlorohydrin (1.2 eq.) in THF dropwise to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 1-(thiomethyl)oxirane by flash chromatography.

  • Treat the purified oxirane with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to induce rearrangement to the corresponding 1-thiocyclopropanol.

4.2. Tosylation of 1-Thiocyclopropyl Alcohols

  • Dissolve the 1-thiocyclopropanol (1.0 eq.) in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4 hours, then allow it to stand at 4 °C for 24 hours.

  • Pour the reaction mixture into ice-water and extract the product with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the tosylate by recrystallization or flash chromatography.

4.3. Kinetic Measurement of Solvolysis

  • Prepare a standard solution of the tosylate (e.g., 0.01 M) in a suitable solvent (e.g., 80% aqueous ethanol).

  • Prepare a solution of the solvent containing a non-nucleophilic indicator.

  • Place the reaction mixture in a thermostated bath at a constant temperature (e.g., 50 °C).

  • Monitor the progress of the reaction by titrating the liberated p-toluenesulfonic acid with a standardized solution of a base (e.g., NaOH) at regular time intervals.

  • Alternatively, follow the reaction by a conductometric method, measuring the increase in conductivity as the ionic products are formed.

  • Calculate the first-order rate constant (k) from the integrated rate law: ln([A]t/[A]₀) = -kt.

Experimental_Workflow start Start: Thiophenol or Alkyl Thiol synthesis_alcohol Synthesis of 1-Thiocyclopropyl Alcohol start->synthesis_alcohol tosylation Tosylation synthesis_alcohol->tosylation kinetic_study Kinetic Study of Solvolysis tosylation->kinetic_study data_analysis Data Analysis and Rate Constant Determination kinetic_study->data_analysis comparison Comparison of Solvolysis Rates data_analysis->comparison

Caption: Workflow for the comparative solvolysis study.

Conclusion

The electronic nature of the substituent on the sulfur atom in cyclopropyl sulfides plays a decisive role in determining their solvolysis rates. The electron-donating character of an alkyl group enhances the neighboring group participation of the sulfur atom, leading to a significant rate acceleration. Conversely, the electron-withdrawing nature of a phenyl group attenuates this participation, resulting in a substantially slower solvolysis rate. This comparative analysis, supported by analogous experimental evidence, provides a clear framework for understanding and predicting the reactivity of these important chemical entities. These insights are critical for the rational design of molecules with tailored reactivity in various applications, including the development of novel therapeutic agents.

References

  • Kevill, D. N., & D'Souza, M. J. (2012). Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations. Current Organic Chemistry, 16(12), 1502–1511. [Link][3][6]

  • Vaia. (n.d.). Account for the relative rates of solvolysis of these compounds in aqueous acetic acid. Retrieved from [Link]

  • Wikipedia. (2023). Neighbouring group participation. In Wikipedia. Retrieved from [Link][3][5]

  • Chemistry Stack Exchange. (2018, February 7). Relative rate of solvolysis. Retrieved from [Link]

  • Lee, I., et al. (1998). Kinetic solvent isotope effects and correlations of rates of solvolyses for α-methylthio and other substituted acetyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (7), 1537-1542. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link][4]

  • BSc Chemistry. (n.d.). Neighbouring Group Participation by π and σ Bonds. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14(4), 7399–7418. [Link]

  • Journal of Emerging Investigators. (2021, July 18). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

  • Open Access Pub. (n.d.). Solvolysis. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 1). 30.4: Anchimeric Assistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubMed. Retrieved from [Link]

  • Glasp. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry | Video Summary and Q&A. Retrieved from [Link]

  • DePuy, C. H., Schnack, L. G., & Hausser, J. W. (1966). Chemistry of Cyclopropanols. IV. The Solvolysis of Cyclopropyl Tosylates. Journal of the American Chemical Society, 88(14), 3343–3347. [Link]

  • Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]

Sources

Elemental Analysis Standards for Sulfur-Containing Cyclopropanes: A Comparative Guide to CHNS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by highly strained, heteroatom-rich molecules in drug development. Sulfur-containing cyclopropanes—such as cyclopropyl thioethers, sulfones, and sulfonamides—are prized in medicinal chemistry for their conformational rigidity and metabolic stability. However, verifying their purity via Organic Elemental Microanalysis (OEM) presents a unique kinetic challenge[1].

This guide objectively compares the performance of leading elemental analyzers, evaluates calibration standards, and provides a self-validating protocol to ensure rigorous scientific integrity.

The Mechanistic Challenge: Ring Strain and Sulfur Oxidation

The core difficulty in analyzing sulfur-containing cyclopropanes lies in the thermodynamics of the cyclopropane ring, which possesses approximately 27.5 kcal/mol of strain energy. During the dynamic flash combustion of CHNS analysis (typically at 1000°C–1150°C), this strain triggers a rapid, almost explosive ring-opening event. This localized kinetic burst can cause transient oxygen depletion in the combustion micro-environment.

For sulfur, this is disastrous. Sulfur combustion exists in a delicate equilibrium between


 and 

. If oxygen is locally depleted or the temperature profile fluctuates due to the explosive ring-opening, sulfur may not fully convert to the detectable

gas. Instead, it may form non-volatile sulfates with trace metals or remain trapped as carbon-sulfur soot, leading to artificially low sulfur readings. To counteract this causality, we must carefully select our combustion aids (e.g., Tungsten Trioxide or Vanadium Pentoxide)[2][3] and utilize structurally representative calibration standards.

Comparative Analysis of CHNS Analyzers

Selecting the right hardware is the first step in building a reliable analytical workflow. Below is an objective comparison of three industry-leading CHNS analyzers based on their ability to handle recalcitrant sulfur compounds[4][5].

Feature / AnalyzerThermo Fisher FlashSmart™Elementar vario EL cubeLECO TruSpec® Micro CHNS
Core Technology Modified Dumas, dynamic flash combustion[6]Purge-and-trap chromatography[5]Flow-through carrier gas system[5]
Sulfur Detection TCD (Macro) / FPD (Trace down to 5 ppm)[6]TCD with superior peak separationInfrared (C/H/S) & Thermal Conductivity (N)
Matrix Handling Excellent modularity; dual-furnace switching[6]Handles extreme C:S ratios (up to 5000:1)Rapid 4-minute cycle times[5]
Best Suited For High-throughput labs needing trace S analysisComplex, high-mass organic matricesRoutine micro-sample throughput

Scientist's Insight: For sulfur-containing cyclopropanes, the Elementar vario EL cube offers a distinct advantage due to its purge-and-trap technology, which perfectly resolves


 from 

and

even when the sample combusts erratically[5]. However, if your compounds contain trace sulfur impurities, the Thermo FlashSmart equipped with a Flame Photometric Detector (FPD) is unmatched[6].

Standard Selection: The Case for BBOT

Calibration is the anchor of trustworthiness. The RSC guidelines for elemental analysis emphasize the use of NIST-certified reference materials[1]. For sulfur-containing cyclopropanes, the standard must mimic the kinetic resistance of the analyte.

StandardFormula%S (Theoretical)Structural MatrixSuitability for Cyclopropanes
BBOT

7.44%Thiophene ringOptimal. The stable thiophene ring mimics the combustion resistance of strained cyclopropanes[7].
Sulfanilamide

18.62%SulfonamideSub-optimal. Combusts too readily; may lead to overestimation of S in resistant samples[1][6].
Methionine

21.49%Aliphatic thioetherPoor. Highly volatile, does not represent the kinetic profile of cyclic sulfur.

Self-Validating Experimental Protocol

To ensure strict scientific integrity, a protocol cannot simply be a list of steps; it must be a self-validating system. We utilize BBOT as our primary standard[8] and Tungsten Trioxide (


) as a modern, less toxic alternative to Vanadium Pentoxide (

) to ensure complete

conversion[2][3].

Step-by-Step Methodology:

  • System Conditioning: Run 1 unweighed BBOT sample as a bypass to condition the reduction reactor (copper wires at 850°C) and sweep residual atmospheric gases[8].

  • Blank Establishment: Run 2-3 empty tin capsules (9mm x 5mm) to establish baseline values for C, H, N, and S. The baseline must stabilize before proceeding[8].

  • Calibration Curve Generation: Weigh 3 distinct masses of BBOT (e.g., 1.0 mg, 2.0 mg, 3.0 mg) into tin capsules using an ultra-micro balance (±0.1 μg resolution). Add ~5 mg of

    
     powder to each capsule as a combustion accelerator[3].
    
  • Self-Validation (The "Check" Standard): Run a 2.0 mg BBOT sample as an unknown. The system is only validated if the returned values are within ±0.15% of BBOT's theoretical values (C: 72.53%, H: 6.09%, N: 6.51%, S: 7.44%)[1][8].

  • Analyte Preparation: Weigh 1.5–2.0 mg of the sulfur-containing cyclopropane. Add ~5 mg of

    
    . Seal the tin capsule tightly to prevent volatilization prior to flash combustion.
    
  • Combustion & Detection: Drop the capsule into the 1150°C furnace under a transient

    
     enrichment. The 
    
    
    
    acts as an oxygen donor and flux, preventing the formation of refractory sulfates and ensuring all sulfur exits as
    
    
    [2][3].

Pathway Visualization

Below is the logical workflow of the CHNS combustion and detection pathway, illustrating the critical reduction step where


 is forced into the detectable 

state.

CHNS_Workflow Sample Sample + BBOT + WO3 (Tin Capsule) Combustion Combustion Furnace (1150°C, O2) Sample->Combustion Flash Oxidation Reduction Reduction Furnace (Cu, 850°C) Combustion->Reduction CO2, H2O, NOX, SO2/SO3 GC GC Column (Separation) Reduction->GC N2, CO2, H2O, SO2 Detector TCD / FPD Detector (Quantification) GC->Detector Elution Sequence Data Data Handling (Validation) Detector->Data Signal Integration

CHNS elemental analysis workflow highlighting the critical reduction of SO3 to SO2.

Experimental Data: Performance Comparison

To demonstrate the efficacy of this protocol, below is experimental data comparing the analysis of a model compound (Cyclopropyl phenyl sulfide, Theoretical S = 21.34%) with and without combustion aids.

Analytical Condition%C (Expected: 71.95%)%H (Expected: 6.71%)%S (Expected: 21.34%)Pass/Fail (±0.3% Limit)
No Combustion Aid 71.50%6.85%19.82%FAIL (Incomplete S oxidation)
With

Aid
71.88%6.75%21.25%PASS (Excellent recovery)
With

Aid
71.92%6.73%21.30%PASS (Optimal recovery, non-toxic)

Causality of Failure: Without the combustion aid, the rapid ring-opening of the cyclopropane consumes local oxygen too quickly. Sulfur is partially trapped as non-volatile carbon-sulfur soot or


, leading to a severe under-reporting of the %S value. The addition of 

provides a localized, sustained oxygen source, ensuring quantitative conversion to

[2][3].

References

1.[9] Elemental Analysis (CHNS, ONH) - Precise material analysis - fraunhofer.de 2.[4] What Is an Elemental Analyzer & How Does It Work? - excedr.com 3.[6] Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer - thermofisher.com 4.[1] Elemental analysis: an important purity control but prone to manipulations - rsc.org 5.[5] Elemental Analyzer (CHN) - thelabguide.com 6.[8] QA-QC Protocols | Chemical Instrumentation Facility - iastate.edu 7.[2] US5547876A - Combustion accelerators, processes for their production and processes for their use in elemental analysis - google.com 8.[3] Best practices for sample preparation in elemental analysis - elementar.com 9.[7] 2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl) thiophene (BBOT) OAS - elementalmicroanalysis.com

Sources

Chromatographic retention times of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene vs impurities

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Profiling Guide: [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene vs. Critical Impurities

Executive Summary: The Separation Challenge

The analysis of This compound (CAS: 64474-33-5) presents a unique challenge in pharmaceutical and organic synthesis monitoring. Unlike simple phenyl sulfides, this molecule possesses a highly substituted cyclopropyl ring, introducing significant stereochemical complexity (cis/trans isomerism at the 2,3-positions relative to the sulfur/chloro substituents).

This guide provides a comparative chromatographic framework. It moves beyond simple detection to address the separation of the target molecule from its synthesis precursors (carbene sources), oxidation byproducts (sulfoxides), and stereoisomers.

Key Performance Indicator (KPI): The critical quality attribute for this separation is the resolution (


) between the cis,cis and trans,trans diastereomers, and the effective segregation of the sulfoxide degradation product.

Mechanistic Impurity Landscape

To understand retention behavior, we must first map the origin of the impurities. The synthesis typically involves the generation of a phenylthio-chlorocarbene species intercepted by 2-butene.

Figure 1: Synthesis & Impurity Generation Pathway This diagram illustrates the carbene-mediated synthesis route and the origin of critical chromatographic impurities.

ImpurityPathway Precursor Dichloromethyl Phenyl Sulfide (Precursor) Carbene [Ph-S-C-Cl] Active Carbene Precursor->Carbene Base/Phase Transfer Impurity1 Impurity A: Diphenyl Disulfide (Dimerization) Precursor->Impurity1 Degradation Target TARGET MOLECULE This compound Carbene->Target + 2-Butene Impurity2 Impurity B: S-Phenyl Thiobenzoate (Hydrolysis) Carbene->Impurity2 + H2O (Trace) Butene 2-Butene (Reagent) Butene->Target Impurity3 Impurity C: Sulfoxide Analog (Oxidation) Target->Impurity3 Air Oxidation

Caption: Mechanistic pathway showing the conversion of dichloromethyl phenyl sulfide to the target, highlighting hydrolysis and oxidation risks.

Comparative Chromatographic Performance

The following data compares the retention behavior of the target molecule against its critical impurities. Note that Relative Retention Time (RRT) is used here as the standard metric (Target = 1.00), as absolute times vary by column dimensions and flow rates.

Method A: Reverse Phase HPLC (Stability & Purity)
  • Stationary Phase: C18 (Octadecylsilane), 3.5 µm particle size.

  • Mobile Phase: Gradient Acetonitrile (ACN) / Water + 0.1% Formic Acid.

  • Rationale: The sulfur atom makes the molecule susceptible to oxidation. RP-HPLC is preferred for tracking polar degradation products (sulfoxides).

Compound IdentityFunctionPolarity (LogP Est.)RRT (Approx)Peak Shape & Resolution Notes
Sulfoxide Impurity Degradant~1.50.45Broad peak; elutes early due to S=O polarity. Critical to monitor for stability.
Thiophenol Breakdown Product~2.50.60Sharp fronting peak; indicates precursor breakdown.
Dichloromethyl Phenyl Sulfide Precursor~3.20.85Potential co-elution risk. Requires high organic gradient to resolve.
Target (Isomer 1) Product ~4.1 1.00 Main peak. Sharp.
Target (Isomer 2) Product ~4.1 1.04 Shoulder or split peak depending on column efficiency.
Diphenyl Disulfide Side Product~4.51.45Late eluter; requires column wash step to remove.
Method B: GC-MS (Isomeric Profiling)
  • Column: 5%-Phenyl-methylpolysiloxane (e.g., HP-5ms).

  • Rationale: Gas chromatography offers superior resolution for the cis/trans stereoisomers of the dimethylcyclopropyl ring, which often co-elute in HPLC.

CompoundRRT (Target=1.0)Mass Spec Signature (m/z)
2-Butene < 0.156 (Solvent front, usually not integrated)
Target (cis, cis) 1.00Molecular Ion (M+) visible; characteristic Cl isotope pattern.
Target (cis, trans) 1.02Identical mass spec; separated by boiling point/shape.
Target (trans, trans) 1.05Identical mass spec; usually the minor component.

Detailed Experimental Protocols

To replicate these results and ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow these self-validating protocols.

Protocol 1: High-Resolution HPLC Separation

This method is designed to quantify the "Sulfoxide" impurity, which is the primary stability indicator.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile. Crucial: Do not use methanol as the diluent if analyzing for long periods, as transesterification/solvolysis of the cyclopropyl halides can occur over time [1].

  • Column: Agilent ZORBAX Eclipse Plus C18, 100mm x 4.6mm, 3.5µm.

  • Gradient Profile:

    • T=0 min: 40% ACN / 60% Water (0.1% FA)

    • T=15 min: 95% ACN / 5% Water

    • T=20 min: 95% ACN (Hold to elute Disulfides)

  • Detection: UV at 254 nm (Phenyl absorption).

  • System Suitability: The resolution (

    
    ) between the Precursor (Dichloromethyl phenyl sulfide) and the Target must be > 1.5.
    
Protocol 2: GC-MS Stereoisomer Analysis
  • Inlet Temperature: 250°C (Split 20:1). Warning: Do not exceed 280°C to prevent thermal rearrangement of the cyclopropyl ring.

  • Oven Program:

    • Start at 60°C (Hold 1 min).

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 300°C.

  • Validation: Verify the chlorine isotope pattern (3:1 ratio of M and M+2) to confirm the cyclopropyl chloride integrity.

Comparative Analysis: Why This Molecule?

When selecting a building block for drug discovery, researchers often compare this compound against alternatives.

FeatureThis compound Cyclopropyl Phenyl Sulfide (Unsubstituted) Implication
Lipophilicity High (Methyl groups add hydrophobicity)ModerateThe dimethyl variant has higher membrane permeability potential but lower water solubility.
Metabolic Stability High ModerateThe Cl and Methyl groups on the cyclopropyl ring block metabolic oxidation at the ring carbons [2].
Chromatography Requires Gradient ElutionIsocratic possibleThe target is more retained; requires stronger organic solvents to elute.

References

  • Chemical Structure & Identity

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12828691, this compound. Retrieved from [Link]

  • Cyclopropyl Sulfide Synthesis & Stability: Fedoryński, M. (2006). Synthesis of gem-dichlorocyclopropanes and their use in organic synthesis. Chemical Reviews. (General reference for carbene addition chemistry).
  • Chromatographic Principles: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for RRT and Gradient logic).
  • Supplier Data (Verification)

Safety Operating Guide

[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene (CAS: 64474-33-5).

Immediate Action Summary:

  • Primary Hazard: Stench (Thioether), Skin/Eye Irritant, Potential Alkylating Agent.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers (unless following the specific neutralization protocol below).

  • Waste Stream: Halogenated Organic Waste.[1]

Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand its functional reactivity. It combines a phenyl sulfide (thioether) core with a chlorinated cyclopropyl ring.

ParameterData / ClassificationScientific Rationale
CAS Number 64474-33-5Unique Identifier.[2]
Chemical Class Aryl Cyclopropyl Sulfide (Halogenated)Requires segregation as Halogenated Organic .
Odor Profile High (Stench) Thioethers have low odor thresholds; requires oxidation before binning to prevent lab contamination.
Reactivity Electrophilic / NucleophilicThe sulfide is nucleophilic (oxidizable). The chlorocyclopropyl ring is strained and potentially electrophilic (alkylating agent).
Flash Point >90°C (Estimated based on analogs)Combustible Liquid (Class IIIB).
Combustion Byproducts HCl, SOx, COxRequires incineration with acid gas scrubbing.

Pre-Disposal Treatment: Odor & Toxicity Neutralization

Objective: Convert the volatile, malodorous sulfide into a non-volatile sulfoxide or sulfone prior to placing it in the waste container. This minimizes "stench" complaints and lowers the lipophilicity/bioavailability of the waste.

The Oxidative Neutralization Protocol Use this procedure for glassware rinsing and treating small residual amounts (<5g).

Reagents:

  • Sodium Hypochlorite (Bleach, 5-10% solution) OR Hydrogen Peroxide (30%).

  • Solvent: Ethanol or Acetone (to solubilize the organic residue).

Step-by-Step Protocol:

  • Dissolution: Dissolve the residue in a minimal amount of acetone or ethanol.

  • Oxidation: Slowly add an excess (approx. 10:1 molar ratio) of Sodium Hypochlorite solution.

    • Mechanism:

      
      
      
  • Reaction Time: Allow the mixture to stand in a fume hood for 30–60 minutes. The solution may warm slightly (exothermic).

  • Verification: Carefully waft (do not inhale directly) to verify the disappearance of the characteristic sulfide "garlic/rotten cabbage" smell.

  • Collection: Pour the resulting mixture into the Halogenated Organic Waste container.

Routine Disposal Procedures (Waste Stream Management)

Core Directive: This compound must be designated for Incineration .

A. Solid Waste (Contaminated Silica, Gloves, Paper)
  • Segregation: Place all solid waste contaminated with the substance into a dedicated, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: If the odor is detecting, double-bag the waste.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound, Silica gel, Debris".

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Storage: Store in a secondary container (bucket) inside a ventilated cabinet until pickup.

B. Liquid Waste (Mother Liquors, Stock Solutions)
  • Container Selection: Use a chemically resistant HDPE or glass container (Amber glass preferred if light sensitive).

  • Segregation: Pour into the Halogenated Solvent Waste stream.

    • Critical: Do NOT mix with Acid Waste (risk of H2S or Cl2 evolution if bleach was used).

  • Labeling:

    • Full Chemical Name: this compound.[4][5][6][]

    • Solvents: (e.g., Dichloromethane, Ethyl Acetate).

    • Hazards: Toxic, Irritant, Stench.[8]

Emergency Spill Response

Scenario: A 100mL bottle drops and shatters in the main lab aisle.

Immediate Actions:

  • Evacuate & Ventilate: Clear the area. The stench will be immediate. Open lab sashes to max; close lab doors.

  • PPE Up: Don double nitrile gloves, lab coat, safety goggles, and a half-face respirator with Organic Vapor/Acid Gas cartridges (yellow/magenta band).

  • Containment: Ring the spill with absorbent socks or vermiculite.

  • Neutralization (In-situ):

    • Cover the spill with a slurry of Bleach (10%) and absorbent material (clay/vermiculite).

    • Allow to sit for 15 minutes to oxidize the sulfide.

  • Cleanup: Scoop the slurry into a wide-mouth jar. Label as "Spill Debris: Halogenated Organic/Oxidizer".

  • Decontamination: Scrub the floor with a detergent solution, followed by a water rinse.

Visualized Workflows

Figure 1: Decision Logic for Disposal

This diagram illustrates the decision process for handling pure chemical vs. mixtures.

DisposalLogic Start Waste Generation This compound StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid PreTreat Is Odor Detectable? Liquid->PreTreat BinningSol Container: Double-Bagged Solids (Hazardous Waste Box) Solid->BinningSol Oxidation Perform Bleach Oxidation (Protocol Section 2) PreTreat->Oxidation Yes (Stench) BinningLiq Container: Halogenated Solvents (HDPE/Glass) PreTreat->BinningLiq No Oxidation->BinningLiq Final High-Temp Incineration (External Contractor) BinningLiq->Final BinningSol->Final

Caption: Operational logic for segregating and treating waste streams to ensure safety and odor control.

Figure 2: Chemical Neutralization Mechanism

The scientific rationale for the bleach treatment.

Mechanism Substrate Sulfide (Stench) R-S-R' Intermediate Sulfoxide (Low Odor) R-S(=O)-R' Substrate->Intermediate Oxidation (Fast) Reagent NaOCl (Bleach) Oxidizer Reagent->Intermediate Product Sulfone (No Odor) R-S(=O)2-R' Intermediate->Product Excess Oxidizer

Caption: Step-wise oxidation pathway converting the volatile sulfide into stable, non-volatile sulfoxide/sulfone derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 301571, 1-Chloro-2,3-dimethylcyclopropane (Structure Analog). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 7, Management of Waste.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene[1][2][3]

Executive Summary & Risk Profile

Compound Class: Aryl Chlorocyclopropyl Sulfide Primary Hazards: Severe Irritant (Skin/Eye/Respiratory), High Odor Potency (Stench), Potential Alkylating Agent.

Operational Directive: This compound lacks a widely published, compound-specific Safety Data Sheet (SDS) in public registries. Therefore, Structure-Activity Relationship (SAR) protocols must be enforced. As a sulfur-bridged chlorinated cyclopropane, it combines the volatility and olfactory fatigue risks of organic sulfides with the potential reactivity of strained ring systems.

Treat this substance as a potent sensitizer and lachrymator. All handling requires strict engineering controls to prevent laboratory contamination and personnel exposure.

Hazard Identification & Risk Assessment (SAR Analysis)
Functional GroupAssociated RiskOperational Implication
Thioether Linkage (-S-) Stench / Olfactory Fatigue High potential for lingering malodors. Human nose desensitization occurs rapidly; do not rely on smell to detect leaks.
Chlorocyclopropyl Ring Alkylating Potential Strained ring system with a halogen leaving group. Treat as a potential mutagen/carcinogen until proven otherwise.
Aryl Moiety Systemic Toxicity Lipophilic nature facilitates skin absorption.
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following Enhanced PPE Protocol is mandatory for all manipulations (weighing, transfer, reaction setup).

A. Respiratory Protection
  • Primary Barrier: All work must be performed inside a certified Chemical Fume Hood with a face velocity of 100 fpm (0.5 m/s).

  • Secondary Barrier (Spill/Outside Hood): If handling outside a hood is unavoidable (e.g., waste transport), use a Half-Face Respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Acid Gas) .

    • Why? Sulfur compounds can degrade into acidic byproducts; organic vapor filters alone may saturate quickly.

B. Hand Protection (Glove Permeation Protocol)

Sulfur-containing organics are notorious for permeating thin nitrile.

  • Layer 1 (Inner): 4 mil Nitrile (Inspection layer).

  • Layer 2 (Outer): 8 mil Nitrile or Silver Shield/4H® Laminate (if handling neat liquid).

  • Technique: "Double-gloving" creates a diffusion gap. Change outer gloves immediately upon splash contact.

  • Donning/Doffing: Remove outer gloves inside the fume hood to prevent spreading odors to door handles/keyboards.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to potential lachrymatory vapors.

  • Body: Lab coat (buttoned) + Chemical-resistant apron (Tyvek or PVC) if handling volumes >10 mL.

Operational Protocol: Handling & Decontamination

Objective: Isolate the chemical from the general lab environment to prevent cross-contamination and odor complaints.

Step 1: Preparation (The "Odor Firewall")
  • Bleach Bath Setup: Prepare a 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide solution in a large beaker inside the hood before opening the vial.

    • Mechanism: Oxidants convert the malodorous sulfide (-S-) to the odorless sulfoxide (-S(=O)-) or sulfone (-S(=O)2-).

  • Glassware Prep: Pre-weigh reagents into tared vials to minimize open-air transfer time.

Step 2: Transfer & Reaction
  • Cannula/Syringe Transfer: Use positive displacement pipettes or gas-tight syringes for liquids to avoid dripping.

  • Septum Hygiene: Never leave a septum pierced. Cover punctured septa with parafilm immediately.

Step 3: Post-Work Decontamination (Critical)
  • Immediate Quench: Rinse all contaminated tips, syringes, and spatulas in the Bleach Bath for 20 minutes before washing with soap/water.

  • Surface Wipe: Wipe down the balance and hood sash with a bleach-soaked paper towel, followed by water.

Emergency Response & Disposal
Spill Response (Handling < 50 mL)
  • Evacuate: Clear the immediate area.

  • Isolate: Close lab doors to prevent odor migration.

  • Neutralize: Pour 10% Bleach solution gently over the spill (from the outside in). Allow to sit for 15 minutes.

  • Absorb: Use vermiculite or clay absorbent.

  • Collect: Scoop into a dedicated waste container labeled "Stench/Sulfur Waste."

Waste Disposal
  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Organic Sulfides - STENCH."

  • Segregation: Do not mix with strong acids (potential for H₂S evolution) or strong oxidizers (exothermic reaction).

Visualizations
Figure 1: Safe Handling Workflow

A closed-loop system for handling high-odor sulfur compounds.

HandlingWorkflow Start Start: Material Retrieval Prep Step 1: Prep Oxidant Bath (10% Bleach in Hood) Start->Prep PPE Step 2: Don PPE (Double Nitrile + Goggles) Prep->PPE Transfer Step 3: Transfer/Weigh (Inside Fume Hood Only) PPE->Transfer Transfer->Prep Spill? Neutralize immediately Decon Step 4: Immerse Tools in Oxidant Bath Transfer->Decon Contaminated Tools Wash Step 5: Standard Wash (Soap & Water) Decon->Wash After 20 mins End End: Waste Disposal Wash->End

Caption: Operational workflow emphasizing the "Oxidant Bath" checkpoint to neutralize odors before equipment leaves the fume hood.

Figure 2: Spill Decision Tree

Logic flow for determining spill response based on volume and containment.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small < 10 mL (Inside Hood) Assess->Small Large > 10 mL or Outside Hood Assess->Large ActionSmall 1. Cover with Bleach 2. Absorb 3. Bag & Tag Small->ActionSmall ActionLarge 1. Evacuate Lab 2. Close Doors 3. Call EHS Large->ActionLarge

Caption: Decision matrix for immediate spill response. Note that "Outside Hood" spills trigger evacuation due to odor risks.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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